molecular formula C12H18O5 B1305835 Diethyl 4-oxocyclohexane-1,1-dicarboxylate CAS No. 55704-60-4

Diethyl 4-oxocyclohexane-1,1-dicarboxylate

Cat. No.: B1305835
CAS No.: 55704-60-4
M. Wt: 242.27 g/mol
InChI Key: GDAVCKWOYPPSEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 4-oxocyclohexane-1,1-dicarboxylate is a useful research compound. Its molecular formula is C12H18O5 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

diethyl 4-oxocyclohexane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O5/c1-3-16-10(14)12(11(15)17-4-2)7-5-9(13)6-8-12/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAVCKWOYPPSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC(=O)CC1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379798
Record name diethyl 4-oxocyclohexane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55704-60-4
Record name diethyl 4-oxocyclohexane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-diethyl 4-oxocyclohexane-1,1-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for Diethyl 4-oxocyclohexane-1,1-dicarboxylate, a valuable building block in organic synthesis and drug discovery. The core of this synthesis involves a sequential Michael addition and a Dieckmann condensation, affording the target cyclohexanone derivative. This document details the underlying reaction mechanisms, provides structured quantitative data, and outlines detailed experimental protocols.

Synthesis Pathway Overview

The principal route for the synthesis of this compound involves a two-step process. The first step is a Michael addition reaction between diethyl malonate and diethyl glutaconate. This reaction forms the intermediate, tetraethyl 1,1,4,4-butanetetracarboxylate. The subsequent step is an intramolecular Dieckmann condensation of this intermediate, which, after acidic workup, yields the final product.

Synthesis_Pathway cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dieckmann Condensation Diethyl Malonate Diethyl Malonate Intermediate Tetraethyl 1,1,4,4-butanetetracarboxylate Diethyl Malonate->Intermediate Base (e.g., NaOEt) Diethyl Glutaconate Diethyl Glutaconate Diethyl Glutaconate->Intermediate Final_Product This compound Intermediate->Final_Product Base (e.g., NaOEt), then Acid Workup (e.g., H3O+) Michael_Addition_Workflow Start Start Prepare NaOEt in Ethanol Step1 Add Diethyl Malonate Start:f1->Step1:f0 Step2 Add Diethyl Glutaconate Step1:f0->Step2:f0 Step3 Reflux Step2:f0->Step3:f0 Step4 Workup Evaporation Extraction Drying Step3:f0->Step4:f0 Step5 Purification Vacuum Distillation or Chromatography Step4:f3->Step5:f0 End End Tetraethyl 1,1,4,4-butanetetracarboxylate Step5:f1->End:f1 Dieckmann_Condensation_Workflow Start Start Prepare NaOEt in Toluene Step1 Add Intermediate Ester Start:f1->Step1:f0 Step2 Reflux Step1:f0->Step2:f0 Step3 Acidic Workup Neutralization Step2:f0->Step3:f0 Step4 Extraction & Washing Step3:f1->Step4:f0 Step5 Purification Vacuum Distillation or Chromatography Step4:f0->Step5:f0 End End This compound Step5:f1->End:f1

An In-depth Technical Guide to Diethyl 4-oxocyclohexane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4-oxocyclohexane-1,1-dicarboxylate is a cyclic keto-diester that serves as a versatile building block in organic synthesis. Its unique structural features, including a reactive ketone group and two ester functionalities on a cyclohexane framework, make it a valuable intermediate in the preparation of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on data relevant to researchers in the pharmaceutical and chemical industries.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound. It is important to note that while some experimental data is available, other properties are not extensively reported in the literature.

PropertyValueSource
Molecular Formula C₁₂H₁₈O₅[1][]
Molecular Weight 242.27 g/mol [1][]
CAS Number 55704-60-4[1][]
Appearance Amber-colored oil[3]
Boiling Point 175 °C at 0.5 mmHg
Melting Point Not available
Density Not available
Solubility Not explicitly stated, but soluble in organic solvents like ether.[3]
Purity Typically available in ≥95% purity.[1][]

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃):

  • δ 4.24 (q, 4H, J = 7.12 Hz)

  • δ 2.44 (t, 4H, J = 6.56 Hz)

  • δ 2.37 (t, 4H, J = 6.41 Hz)

  • δ 1.27 (t, 6H, J = 7.17 Hz)[3]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound is through the cyclization of a linear precursor. The following protocol is based on established literature procedures.[3]

Materials:

  • 4,4-bis(ethoxycarbonyl)heptanedioic acid

  • Pyridine

  • Acetic anhydride

  • 95% Ethanol

  • Potassium carbonate

  • Ether

  • Magnesium sulfate

Procedure:

  • To 23.6 g (78 mmol) of 4,4-bis(ethoxycarbonyl)heptanedioic acid, add 100 mL of a pre-mixed 10% (v/v) solution of pyridine in acetic anhydride.

  • Heat the reaction mixture to reflux with continuous stirring for 3 hours in a preheated oil bath.

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • The resulting oil is azeotropically distilled twice with 300 mL of 95% ethanol and 300 mL of water.

  • Subsequently, treat the residue with 12.9 g (93.6 mmol) of solid potassium carbonate.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous layer to redissolve the solid and then extract it with ether (2 x 150 mL).

  • Combine the organic phases, dry them over magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield this compound as an amber-colored oil (yield: 11.82 g, 48.8 mmol, 62.9%).[3]

Purification and Analysis

The crude product can be purified and analyzed using standard laboratory techniques.

Purification: The product is typically obtained in sufficient purity after the work-up procedure described above. Further purification, if necessary, could be achieved through vacuum distillation.

Analysis:

  • HPLC: An HPLC analysis can be performed to determine the purity of the compound. A reported retention time is 2.00 min.[3]

  • NMR Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure of the final product.

Logical Relationships and Workflows

The synthesis and purification of this compound can be visualized as a multi-step process.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Start 4,4-bis(ethoxycarbonyl)heptanedioic acid Reaction Reflux with Pyridine/Acetic Anhydride Start->Reaction Concentration1 Concentration (Reduced Pressure) Reaction->Concentration1 Azeotropic_Distillation Azeotropic Distillation (Ethanol/Water) Concentration1->Azeotropic_Distillation K2CO3_Treatment Treatment with K₂CO₃ Azeotropic_Distillation->K2CO3_Treatment Concentration2 Concentration (Ethanol Removal) K2CO3_Treatment->Concentration2 Extraction Extraction with Ether Concentration2->Extraction Drying Drying (MgSO₄) Extraction->Drying Filtration Filtration Drying->Filtration Concentration3 Final Concentration Filtration->Concentration3 Final_Product This compound Concentration3->Final_Product HPLC HPLC Analysis Final_Product->HPLC NMR ¹H NMR Analysis Final_Product->NMR

References

An In-depth Technical Guide to Diethyl 4-oxocyclohexane-1,1-dicarboxylate: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 4-oxocyclohexane-1,1-dicarboxylate is a versatile organic compound that serves as a key intermediate in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs). Its unique structural features, comprising a cyclohexane ring with a ketone functionality and two sterically demanding ethyl carboxylate groups at a quaternary center, make it a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its molecular structure, physicochemical and spectral properties, a detailed experimental protocol for its synthesis and purification, and a discussion of its reactivity and applications in the development of therapeutic agents.

Molecular Structure and Properties

This compound, with the chemical formula C12H18O5, possesses a molecular weight of 242.27 g/mol .[1] Its structure is characterized by a six-membered aliphatic ring containing a carbonyl group at the C4 position and two ethyl ester groups geminally substituted at the C1 position.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 55704-60-4[1]
Molecular Formula C12H18O5[1]
Molecular Weight 242.27 g/mol [1]
Appearance Amber-colored oil[2]
Boiling Point 175 °C at 0.5 mmHg

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the different proton environments in the molecule.

Table 2: ¹H NMR Spectral Data of this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
4.24Quartet (q)4H-OCH₂CH₃[2]
2.44Triplet (t)4HCyclohexane CH₂[2]
2.37Triplet (t)4HCyclohexane CH₂ adjacent to C=O[2]
1.27Triplet (t)6H-OCH₂CH₃[2]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

Table 3: Characteristic IR Absorption Peaks for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~1735StrongC=O stretch (ester)
~1715StrongC=O stretch (ketone)
~2980-2850Medium-StrongC-H stretch (aliphatic)
~1200-1000StrongC-O stretch (ester)
Mass Spectrometry (MS)

The mass spectrum would likely show a molecular ion peak (M+) at m/z 242. The fragmentation pattern is expected to involve the loss of ethoxy groups (-OEt, 45 u) and the ethyl group (-CH2CH3, 29 u), as well as characteristic cleavages of the cyclohexane ring.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the Dieckmann condensation of a suitable acyclic precursor. A reported synthesis starts from 4,4-bis(ethoxycarbonyl)heptanedioic acid.[2]

Materials:

  • 4,4-bis(ethoxycarbonyl)heptanedioic acid

  • Pyridine

  • Acetic anhydride

  • 95% Ethanol

  • Water

  • Potassium carbonate

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • To 23.6 g (78 mmol) of 4,4-bis(ethoxycarbonyl)heptanedioic acid, add 100 mL of a pre-mixed 10% (v/v) solution of pyridine in acetic anhydride.[2]

  • Heat the reaction mixture to reflux with continuous stirring in a preheated oil bath for 3 hours.[2]

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.[2]

  • Azeotrope the resulting oil twice with 300 mL of 95% ethanol and 300 mL of water.[2]

  • Treat the residue with 12.9 g (93.6 mmol) of solid potassium carbonate.[2]

  • Concentrate under reduced pressure to remove the ethanol.[2]

  • Dilute the remaining aqueous layer to redissolve any solids and extract with diethyl ether (2 x 150 mL).[2]

  • Combine the organic phases, dry over magnesium sulfate, and filter.[2]

  • Concentrate the filtrate under reduced pressure to yield this compound as an amber-colored oil (yield: 11.82 g, 48.8 mmol, 62.9%).[2]

Purification

Purification of the crude product can be achieved by vacuum distillation or column chromatography.

Vacuum Distillation:

  • The crude oil can be distilled under high vacuum (e.g., 0.5 mmHg) at a temperature of approximately 175 °C.

Column Chromatography:

  • For smaller scales or for achieving higher purity, flash column chromatography on silica gel can be employed. A suitable eluent system would typically be a mixture of hexane and ethyl acetate, with a gradient of increasing polarity.

Reactivity and Applications in Drug Development

The presence of a ketone and two ester functionalities on a cyclohexane scaffold makes this compound a versatile building block in organic synthesis, particularly in the construction of pharmacologically active molecules.

Key Reactions
  • Reduction of the Ketone: The carbonyl group can be selectively reduced to a hydroxyl group using various reducing agents, leading to the formation of Diethyl 4-hydroxycyclohexane-1,1-dicarboxylate. This introduces a new chiral center and a site for further functionalization.

  • Reactions at the α-positions to the Ketone: The α-protons to the ketone are acidic and can be deprotonated to form an enolate, which can then participate in various alkylation and condensation reactions.

  • Modification of the Ester Groups: The ethyl esters can be hydrolyzed to the corresponding dicarboxylic acid or transesterified with other alcohols. They can also be reduced to diols.

Role in Drug Synthesis

A notable application of a closely related starting material, ethyl 4-oxocyclohexane-1-carboxylate, is in the synthesis of Tranexamic acid . Tranexamic acid is an antifibrinolytic agent used to treat or prevent excessive blood loss. The synthesis involves the conversion of the keto-ester to a cyanohydrin, followed by dehydration, saponification, and reduction of the nitrile and hydrogenation of the double bond. This highlights the utility of the 4-oxocyclohexane carboxylate scaffold in accessing medicinally important compounds.

The structural motif of this compound provides a rigid cyclohexane core that can be used to control the spatial orientation of appended functional groups, a crucial aspect in designing molecules that interact with specific biological targets.

Logical Workflow and Pathway Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product reactant1 4,4-bis(ethoxycarbonyl)heptanedioic acid reaction Dieckmann Condensation (Reflux, 3h) reactant1->reaction reactant2 Pyridine/Acetic Anhydride reactant2->reaction workup1 Concentration reaction->workup1 workup2 Azeotropic Removal of Water workup1->workup2 workup3 Base Treatment (K₂CO₃) workup2->workup3 workup4 Extraction with Diethyl Ether workup3->workup4 workup5 Drying and Concentration workup4->workup5 product This compound workup5->product

Caption: Workflow for the synthesis of this compound.

Potential Synthetic Transformations

Synthetic_Transformations cluster_ketone Ketone Modifications cluster_ester Ester Modifications start This compound reduction Reduction (e.g., NaBH₄) start->reduction alpha_reaction α-Alkylation/Condensation (via enolate) start->alpha_reaction hydrolysis Hydrolysis (e.g., NaOH, H₂O) start->hydrolysis transesterification Transesterification (R'OH, acid/base) start->transesterification ester_reduction Reduction (e.g., LiAlH₄) start->ester_reduction product1 Diethyl 4-hydroxycyclohexane-1,1-dicarboxylate reduction->product1 product2 α-Functionalized Derivatives alpha_reaction->product2 product3 4-Oxocyclohexane-1,1-dicarboxylic acid hydrolysis->product3 product4 Alternate Diesters transesterification->product4 product5 Di(hydroxymethyl)cyclohexan-4-one ester_reduction->product5

Caption: Potential synthetic transformations of this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical agents. Its well-defined structure and multiple functional groups offer a wide range of possibilities for chemical modification, enabling the construction of complex molecular architectures. The detailed information on its properties and synthesis provided in this guide serves as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of DIETHYL 4-OXOCYCLOHEXANE-1,1-DICARBOXYLATE (CAS 55704-60-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of DIETHYL 4-OXOCYCLOHEXANE-1,1-DICARBOXYLATE, a versatile intermediate in organic synthesis with applications in the pharmaceutical industry. This document details a primary synthesis method, including a thorough experimental protocol and quantitative data. Furthermore, it explores the underlying reaction mechanism and potential applications of this compound in drug development, particularly as a scaffold for complex molecular architectures.

Chemical Profile

Identifier Value
Chemical Name This compound
CAS Number 55704-60-4
Molecular Formula C12H18O5
Molecular Weight 242.27 g/mol
Appearance Colorless to off-white solid or amber-colored oil
Primary Application Organic Synthesis Intermediate

Core Synthesis Route: Intramolecular Cyclization

The most commonly cited method for the synthesis of this compound involves the intramolecular cyclization of a linear precursor, 4,4-bis(ethoxycarbonyl)heptanedioic acid. This reaction is analogous to the Dieckmann condensation, which is a base-catalyzed intramolecular condensation of a diester to form a β-keto ester.[1][2][3][4][5] In the detailed protocol below, the cyclization is promoted by a mixture of pyridine and acetic anhydride.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

Materials:

  • 4,4-bis(ethoxycarbonyl)heptanedioic acid

  • Pyridine

  • Acetic anhydride

  • 95% Ethanol

  • Water

  • Solid potassium carbonate

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • Reaction Setup: To 23.6 g (78 mmol) of 4,4-bis(ethoxycarbonyl)heptanedioic acid, add 100 mL of a pre-mixed 10% (v/v) solution of pyridine in acetic anhydride.

  • Reflux: Place the reaction mixture in a preheated oil bath and heat to reflux with continuous stirring for 3 hours.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

    • Azeotrope the resulting oil twice with 300 mL of 95% ethanol and 300 mL of water.

    • Subsequently, treat the mixture with 12.9 g (93.6 mmol) of solid potassium carbonate.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous layer with water to redissolve any solids and then extract with diethyl ether (2 x 150 mL).

    • Combine the organic phases, dry over magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the final product.

Quantitative Data
Parameter Value
Starting Material Mass 23.6 g
Starting Material Moles 78 mmol
Product Mass 11.82 g
Product Moles 48.8 mmol
Yield 62.9%
¹H NMR (500 MHz, CDCl₃) δ ppm 4.24 (4H, q, J = 7.12 Hz), 2.44 (4H, t, J=6.56 Hz), 2.37 (4H, t, J=6.41 Hz), 1.27 (6H, t, J=7.17 Hz)

Reaction Mechanism and Theoretical Considerations

The synthesis of this compound from 4,4-bis(ethoxycarbonyl)heptanedioic acid is a classic example of an intramolecular cyclization reaction. While the provided protocol uses pyridine and acetic anhydride, the underlying principle is similar to the Dieckmann condensation, which typically employs a strong base to generate an enolate that then attacks the second ester group intramolecularly. The acetic anhydride in the given protocol likely acts as a dehydrating agent to facilitate the cyclization.

Another related intramolecular cyclization is the Thorpe-Ziegler reaction, which involves the cyclization of dinitriles to form cyclic ketones after hydrolysis.[6][7][8][9] These condensation reactions are fundamental in organic synthesis for the formation of cyclic compounds.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reactants Mix 4,4-bis(ethoxycarbonyl)heptanedioic acid, pyridine, and acetic anhydride start->reactants reflux Reflux for 3 hours reactants->reflux cool Cool to room temperature reflux->cool concentrate1 Concentrate under reduced pressure cool->concentrate1 azeotrope Azeotrope with ethanol and water concentrate1->azeotrope add_carbonate Add potassium carbonate azeotrope->add_carbonate concentrate2 Concentrate to remove ethanol add_carbonate->concentrate2 dissolve_extract Dissolve in water and extract with ether concentrate2->dissolve_extract dry Dry organic phase with MgSO4 dissolve_extract->dry filter Filter dry->filter concentrate3 Concentrate under reduced pressure filter->concentrate3 product This compound concentrate3->product

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

This compound serves as a valuable building block in organic synthesis, particularly for the construction of more complex molecules with potential pharmaceutical applications. The cyclohexanone moiety is a common scaffold in medicinal chemistry, found in a variety of therapeutic agents.[6][8][9]

Precursor for Bioactive Molecules

While direct applications of CAS 55704-60-4 in marketed drugs are not extensively documented, its structural motifs are of significant interest. For instance, a closely related compound, ethyl 4-oxocyclohexane-1-carboxylate, is a key starting material in a novel synthesis of Tranexamic acid, a medication used to treat or prevent excessive blood loss. This highlights the utility of the 4-oxocyclohexane carboxylate scaffold in the synthesis of pharmaceutically active compounds.

Synthesis of Spirocyclic Compounds

The presence of a quaternary carbon substituted with two ester groups makes this compound an excellent precursor for the synthesis of spirocyclic compounds. Spirocycles are three-dimensional structures that are increasingly utilized in drug discovery due to their conformational rigidity and novel chemical space.[10][11][12] For example, the ketone functionality can be used as a handle to construct a second ring, leading to spiro-hydantoins or other spiro-heterocycles, which are known to possess a wide range of biological activities.[13][14]

References

An In-depth Technical Guide to Diethyl 4-oxocyclohexane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 4-oxocyclohexane-1,1-dicarboxylate, a key organic building block. The document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and available spectral data. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating its application in the design and synthesis of novel molecules.

Chemical Identity and Nomenclature

The compound of focus is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. It is a cyclic keto-diester that serves as a versatile intermediate in various organic syntheses.

Table 1: IUPAC Name and Synonyms

TypeIdentifier
IUPAC Name This compound[]
Synonym 4-oxo-1,1-Cyclohexanedicarboxylic acid 1,1-diethyl ester[]
Synonym 4-Oxo-1,1-cyclohexanedicarboxylic acid diethyl ester
Synonym 4,4-Bis(ethoxycarbonyl)cyclohexanone
CAS Number 55704-60-4[2][3]

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented below. These properties are crucial for its handling, characterization, and application in experimental settings.

Table 2: Quantitative Data Summary

PropertyValueReference
Molecular Formula C₁₂H₁₈O₅[][3]
Molecular Weight 242.27 g/mol [][3]
Boiling Point 175 °C at 0.5 mmHg
Density 1.155 g/cm³[4]
Physical Form Solid
Purity ≥95%[][3]
Storage Store at room temperature.

Table 3: Spectral Data

Spectrum TypeData
¹H NMR (500 MHz, CDCl₃) δ (ppm): 4.24 (4H, q, J = 7.12 Hz), 2.44 (4H, t, J=6.56 Hz), 2.37 (4H, t, J=6.41 Hz), 1.27 (6H, t, J=7.17 Hz)[2]
¹³C NMR Data not available in the searched literature.
Infrared (IR) Data not available in the searched literature.

Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of this compound is provided below. This procedure is based on established laboratory methods.[2]

Materials and Reagents
  • 4,4-bis(ethoxycarbonyl)heptanedioic acid (23.6 g, 78 mmol)

  • Pyridine

  • Acetic anhydride

  • 95% Ethanol

  • Water

  • Solid potassium carbonate (12.9 g, 93.6 mmol)

  • Ether

  • Magnesium sulfate

Procedure
  • Reaction Setup: To 23.6 g (78 mmol) of 4,4-bis(ethoxycarbonyl)heptanedioic acid, add 100 mL of a premixed 10% (v/v) solution of pyridine in acetic anhydride.

  • Reflux: Place the reaction mixture in a preheated oil bath and heat to reflux with continuous stirring for 3 hours.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

    • Azeotrope the resulting oil twice with 300 mL of 95% ethanol and 300 mL of water.

    • Subsequently, treat the mixture with 12.9 g (93.6 mmol) of solid potassium carbonate.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous layer with water to redissolve any solids.

    • Extract the aqueous layer twice with 150 mL portions of ether.

  • Purification:

    • Combine the organic phases and dry them over magnesium sulfate.

    • Filter the solution and concentrate the filtrate under reduced pressure.

  • Product: The final product, 4-oxo-1,1-cyclohexanedicarboxylic acid 1,1-diethyl ester, is obtained as an amber-colored oil (11.82 g, 48.8 mmol, 62.9% yield).

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 4,4-bis(ethoxycarbonyl)heptanedioic acid reflux Reflux (3h) start->reflux Add reagents Pyridine/Acetic Anhydride reagents->reflux concentrate1 Concentrate reflux->concentrate1 azeotrope Azeotrope (Ethanol/Water) concentrate1->azeotrope k2co3 Add K₂CO₃ azeotrope->k2co3 concentrate2 Concentrate k2co3->concentrate2 extraction Ether Extraction concentrate2->extraction dry Dry (MgSO₄) extraction->dry filter Filter dry->filter concentrate3 Concentrate filter->concentrate3 end Diethyl 4-oxocyclohexane- 1,1-dicarboxylate concentrate3->end

References

Physical and chemical properties of Diethyl 4-oxocyclohexane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4-oxocyclohexane-1,1-dicarboxylate is a cyclic keto-diester that serves as a versatile building block in organic synthesis. Its unique structural features, including a reactive ketone group and two ester functionalities on a cyclohexane framework, make it a valuable intermediate for the synthesis of a variety of more complex molecules, including those with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its reactivity and potential applications.

Chemical and Physical Properties

This compound is typically an amber-colored oil.[1] While a specific melting point has not been consistently reported, its boiling point has been determined. Key physical and chemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 55704-60-4[2]
Molecular Formula C₁₂H₁₈O₅[2]
Molecular Weight 242.27 g/mol [2]
Boiling Point 175 °C at 0.5 mmHg
Appearance Amber-colored oil[1]
Purity Typically ≥95%[1]
Storage Room temperature, under argon[2]

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques. The known ¹H NMR data provides characteristic signals for the ethyl ester groups and the protons on the cyclohexane ring.

¹H NMR (500 MHz, CDCl₃) δ (ppm): 4.24 (q, J = 7.12 Hz, 4H), 2.44 (t, J = 6.56 Hz, 4H), 2.37 (t, J = 6.41 Hz, 4H), 1.27 (t, J = 7.17 Hz, 6H).[1]

Synthesis of this compound

The primary synthetic route to this compound is through an intramolecular Dieckmann condensation of a linear dioic acid derivative.

Experimental Protocol: Synthesis via Dieckmann Condensation

This protocol describes the synthesis from 4,4-bis(ethoxycarbonyl)heptanedioic acid.[1]

Materials:

  • 4,4-bis(ethoxycarbonyl)heptanedioic acid (23.6 g, 78 mmol)

  • Pyridine

  • Acetic anhydride

  • 95% Ethanol

  • Water

  • Potassium carbonate (12.9 g, 93.6 mmol)

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • A 10% (v/v) solution of pyridine in acetic anhydride (100 mL) is prepared.

  • 4,4-bis(ethoxycarbonyl)heptanedioic acid is added to the premixed solution.

  • The reaction mixture is heated to reflux in a preheated oil bath with continuous stirring for 3 hours.

  • After the reaction is complete, the mixture is cooled to room temperature and concentrated under reduced pressure.

  • The resulting oil is azeotropically distilled twice with 95% ethanol (300 mL) and water (300 mL).

  • The residue is then treated with solid potassium carbonate.

  • The mixture is concentrated under reduced pressure to remove the ethanol.

  • The remaining aqueous layer is diluted to redissolve any solids and then extracted with diethyl ether (2 x 150 mL).

  • The combined organic phases are dried over magnesium sulfate and filtered.

  • The filtrate is concentrated under reduced pressure to yield this compound as an amber-colored oil (11.82 g, 48.8 mmol, 62.9% yield).[1]

Synthesis_Workflow cluster_reagents Starting Materials & Reagents cluster_process Reaction & Workup cluster_product Final Product A 4,4-bis(ethoxycarbonyl)heptanedioic acid D Reflux (3h) A->D B Pyridine/Acetic Anhydride B->D C Potassium Carbonate G Treatment with K₂CO₃ C->G E Concentration D->E F Azeotropic Distillation E->F F->G H Extraction with Diethyl Ether G->H I Drying & Concentration H->I J This compound I->J

Synthesis of this compound Workflow

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by its functional groups. The ketone can undergo a variety of reactions such as reduction, oximation, and reactions with nucleophiles. The ester groups can be hydrolyzed, transesterified, or reduced. The presence of alpha-hydrogens to the carbonyl and ester groups allows for enolate formation and subsequent alkylation or condensation reactions.

Dieckmann Condensation

The synthesis of this molecule is a prime example of the Dieckmann condensation, an intramolecular version of the Claisen condensation.[3] This reaction is a powerful tool for the formation of five- and six-membered rings, which are prevalent in many biologically active molecules.[3][4]

Dieckmann_Condensation A Acyclic Diester (e.g., Diethyl Adipate) C Enolate Formation (Deprotonation at α-carbon) A->C B Base (e.g., Sodium Ethoxide) B->C D Intramolecular Nucleophilic Acyl Substitution C->D Cyclization E Cyclic β-Keto Ester D->E F Protonation E->F G Final Product F->G

General Mechanism of the Dieckmann Condensation
Applications in Drug Development

While specific applications of this compound in drug development are not extensively documented in the reviewed literature, its structural motif is of significant interest to medicinal chemists. The cyclohexane core is a common scaffold in many pharmaceutical agents, providing a rigid framework to orient functional groups for optimal interaction with biological targets. The ketone and ester functionalities offer handles for further chemical modifications to generate libraries of compounds for screening.

For instance, structurally related cyclohexane dicarboxylates have been investigated as building blocks for pharmaceuticals, including anti-inflammatory and analgesic drugs.[5] The ability to introduce substituents at various positions on the cyclohexane ring, including the ketone position, makes this compound a potentially valuable starting material for the synthesis of novel bioactive molecules. Further research is warranted to explore the full potential of this compound as a scaffold in drug discovery.

Conclusion

This compound is a valuable synthetic intermediate with well-defined physical and spectroscopic properties. Its synthesis via the Dieckmann condensation is a robust and efficient process. While its direct application in drug development is not yet widely reported, its structural features suggest significant potential as a versatile building block for the creation of novel chemical entities with diverse biological activities. This guide provides a foundational understanding of this compound for researchers and scientists engaged in organic synthesis and medicinal chemistry.

References

An In-depth Technical Guide to the Starting Materials for Diethyl 4-Oxocyclohexane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes and starting materials for the preparation of Diethyl 4-oxocyclohexane-1,1-dicarboxylate, a valuable building block in organic synthesis. The information presented herein is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge for the efficient production of this versatile intermediate.

Introduction

This compound is a functionalized cyclic ketone that serves as a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and natural products. Its structure, featuring a ketone and a geminal diester on a cyclohexane ring, allows for a wide range of chemical transformations. The selection of an appropriate synthetic strategy is crucial for achieving high yields and purity. This guide will focus on the most common and effective methods for its preparation.

Core Synthetic Strategies

Two principal synthetic pathways have been established for the synthesis of this compound:

  • One-Pot Double Michael Addition-Dieckmann Condensation: This is a highly efficient and convergent approach that constructs the cyclohexane ring in a single pot from acyclic precursors.

  • Intramolecular Cyclization of a Precursor Diacid or Diester: This method involves the formation of the cyclic ketone from a pre-synthesized linear substrate.

Synthetic Pathway 1: One-Pot Double Michael Addition-Dieckmann Condensation

This elegant one-pot reaction involves the sequential addition of two equivalents of an acrylate to a malonate, followed by an intramolecular Dieckmann condensation to form the six-membered ring.

Logical Relationship Diagram

G One-Pot Synthesis Logical Flow cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_end Final Product A Diethyl Malonate D Enolate of Diethyl Malonate A->D Deprotonation B Ethyl Acrylate E First Michael Adduct B->E F Second Michael Adduct (Acyclic Precursor) B->F C Base (e.g., Potassium tert-butoxide) C->D C->F G This compound C->G D->E First Michael Addition E->F Second Michael Addition F->G Dieckmann Condensation

Caption: Logical flow of the one-pot synthesis.

Experimental Protocol

A representative experimental protocol for the synthesis of this compound via a one-pot double Michael addition-Dieckmann condensation is as follows:

  • Reaction Setup: To a solution of diethyl malonate (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) is added a strong base, for example, potassium tert-butoxide (2.2 equivalents), at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Michael Additions: Ethyl acrylate (2.0 equivalents) is then added dropwise to the reaction mixture. The reaction is stirred at room temperature for a specified time to allow for the completion of the double Michael addition.

  • Dieckmann Condensation: The reaction mixture is then heated to reflux to promote the intramolecular Dieckmann condensation.

  • Work-up: After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Quantitative Data
Starting MaterialMolar RatioKey Reaction ParametersProductYield
Diethyl Malonate1.0Solvent: THF, Base: Potassium tert-butoxide, Temperature: RefluxThis compoundHigh
Ethyl Acrylate2.0

Synthetic Pathway 2: Intramolecular Cyclization of 4,4-Bis(ethoxycarbonyl)heptanedioic acid

This synthetic route involves the cyclization of a pre-formed linear dicarboxylic acid to generate the target cyclohexanone derivative.

Synthetic Workflow Diagram

G Workflow for Synthesis via Cyclization A Starting Material 4,4-Bis(ethoxycarbonyl)heptanedioic acid B Reaction Reflux in Pyridine/Acetic Anhydride A->B Step 1 C Work-up Azeotropic distillation and basic wash B->C Step 2 D Purification Extraction and concentration C->D Step 3 E Final Product This compound D->E Step 4

Caption: Workflow for the cyclization approach.

Experimental Protocol

The following protocol is based on a described synthesis:

  • Reaction: To 4,4-bis(ethoxycarbonyl)heptanedioic acid is added a solution of pyridine and acetic anhydride. The reaction mixture is heated to reflux with continuous stirring for 3 hours.

  • Initial Work-up: After cooling to room temperature, the mixture is concentrated under reduced pressure. The resulting oil is azeotroped twice with 95% ethanol and water.

  • Basic Treatment: The residue is treated with solid potassium carbonate.

  • Extraction: After removing the ethanol under reduced pressure, the remaining aqueous layer is diluted to redissolve any solids and then extracted with ether.

  • Final Purification: The combined organic phases are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound as an amber-colored oil.

Quantitative Data
Starting MaterialReagentsProductYield
4,4-Bis(ethoxycarbonyl)heptanedioic acidPyridine, Acetic Anhydride, Potassium CarbonateThis compound62.9%

Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C12H18O5[1]
Molecular Weight 242.27 g/mol [1]
CAS Number 55704-60-4[1]
Appearance Amber-colored oil
¹H NMR (500 MHz, CDCl₃) δ ppm 4.24 (4H, q, J = 7.12 Hz), 2.44 (4H, t, J=6.56 Hz), 2.37 (4H, t, J=6.41 Hz), 1.27 (6H, t, J=7.17 Hz)

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The one-pot double Michael addition-Dieckmann condensation offers an efficient and convergent approach from simple starting materials like diethyl malonate and ethyl acrylate. The intramolecular cyclization of 4,4-bis(ethoxycarbonyl)heptanedioic acid provides an alternative route with a reported yield of 62.9%. The choice of synthetic pathway will depend on factors such as the availability of starting materials, desired scale, and process optimization considerations. This guide provides the foundational knowledge for researchers to select and implement a suitable synthetic strategy for obtaining this important chemical intermediate.

References

Retrosynthesis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the retrosynthetic analysis and forward synthesis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate, a valuable building block in organic synthesis. The document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and quantitative data to support the described methodologies.

Retrosynthetic Analysis

The retrosynthetic strategy for this compound identifies two primary bond disconnections, leading to readily available starting materials. The core of this analysis involves a Dieckmann condensation and a double Michael addition.

The initial disconnection of the cyclic β-ketoester via a Dieckmann condensation retro-reaction reveals the precursor, 4,4-bis(ethoxycarbonyl)heptanedioic acid. This linear tetra-ester provides the carbon framework for the target cyclohexanone ring.

Further disconnection of 4,4-bis(ethoxycarbonyl)heptanedioic acid through a retro-Michael addition pathway leads to two simple and commercially available starting materials: diethyl malonate and two equivalents of ethyl acrylate . This retrosynthetic pathway offers a convergent and efficient approach to the target molecule.

Retrosynthesis target This compound intermediate 4,4-Bis(ethoxycarbonyl)heptanedioic acid target->intermediate Dieckmann Condensation start1 Diethyl malonate intermediate->start1 Double Michael Addition start2 Ethyl acrylate (2 equiv.) intermediate->start2

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis Workflow

The forward synthesis mirrors the retrosynthetic analysis, commencing with a base-catalyzed double Michael addition of diethyl malonate to ethyl acrylate. This reaction constructs the linear tetra-ester intermediate. The subsequent intramolecular Dieckmann condensation of this intermediate, followed by an acidic workup, yields the final product, this compound.

Forward_Synthesis cluster_step1 Step 1: Double Michael Addition cluster_step2 Step 2: Dieckmann Condensation & Workup start_materials Diethyl malonate + Ethyl acrylate (2 equiv.) intermediate_product 4,4-Bis(ethoxycarbonyl)heptanedioic acid start_materials->intermediate_product  Base (e.g., NaOEt) final_product This compound intermediate_product->final_product 1. Base (e.g., NaOEt) 2. Acidic Workup

Caption: Forward synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4,4-Bis(ethoxycarbonyl)heptanedioic acid

This procedure outlines the double Michael addition of diethyl malonate to ethyl acrylate.

Reagents:

  • Diethyl malonate

  • Ethyl acrylate

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature with stirring.

  • Ethyl acrylate (2.2 equivalents) is then added dropwise to the reaction mixture, maintaining the temperature below 30°C.

  • After the addition is complete, the mixture is stirred at room temperature for several hours and then refluxed for 2-3 hours to ensure complete reaction.

  • The reaction mixture is cooled to room temperature and then neutralized with a dilute aqueous solution of hydrochloric acid.

  • The ethanol is removed under reduced pressure. The remaining aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude 4,4-bis(ethoxycarbonyl)heptanedioic acid.

  • Purification can be achieved by vacuum distillation.

Step 2: Synthesis of this compound

This procedure details the Dieckmann condensation of 4,4-bis(ethoxycarbonyl)heptanedioic acid.

Reagents:

  • 4,4-Bis(ethoxycarbonyl)heptanedioic acid (23.6 g, 78 mmol)

  • Pyridine and Acetic anhydride solution (10% v/v)

  • Ethanol (95%)

  • Water

  • Potassium carbonate (solid)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • To 4,4-bis(ethoxycarbonyl)heptanedioic acid (23.6 g, 78 mmol), 100 mL of a pre-mixed 10% (v/v) solution of pyridine and acetic anhydride is added.[1]

  • The reaction mixture is heated to reflux with continuous stirring for 3 hours in a preheated oil bath.[1]

  • After completion, the reaction is cooled to room temperature and concentrated under reduced pressure.[1]

  • The resulting oil is azeotropically distilled twice with 95% ethanol (300 mL) and water (300 mL).[1]

  • The residue is then treated with solid potassium carbonate (12.9 g, 93.6 mmol).[1]

  • Ethanol is removed under reduced pressure, and the remaining aqueous layer is diluted to redissolve any solids.[1]

  • The aqueous layer is extracted with diethyl ether (2 x 150 mL).[1]

  • The combined organic phases are dried over anhydrous magnesium sulfate and filtered.[1]

  • The filtrate is concentrated under reduced pressure to afford this compound as an amber-colored oil.[1]

Data Presentation

CompoundStarting Material(s)Reaction TypeYield (%)Spectroscopic DataReference
4,4-Bis(ethoxycarbonyl)heptanedioic acidDiethyl malonate, Ethyl acrylateDouble Michael Addition---
This compound4,4-Bis(ethoxycarbonyl)heptanedioic acidDieckmann Condensation62.9¹H NMR (500 MHz, CDCl₃) δ ppm 4.24 (4H, q, J = 7.12 Hz), 2.44 (4H, t, J=6.56 Hz), 2.37 (4H, t, J=6.41 Hz), 1.27 (6H, t, J=7.17 Hz)[1]

References

The Genesis of a Cyclohexanone: An In-depth Technical Guide to the Discovery and History of Diethyl 4-Oxocyclohexane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the historical discovery and synthesis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate, a key building block in modern organic synthesis. While the precise moment of its first synthesis is not definitively documented in readily accessible historical records, its conceptual origins are firmly rooted in the pioneering work of Walter Dieckmann at the turn of the 20th century. This document reconstructs the likely historical synthetic routes, provides detailed modern experimental protocols, and presents key quantitative data in a structured format. Through an exploration of the underlying chemical principles and the evolution of synthetic methodologies, this guide offers a comprehensive understanding of this important cyclic keto ester.

Historical Context: The Dieckmann Condensation and the Dawn of Alicyclic Chemistry

The discovery of this compound is intrinsically linked to the development of methods for forming cyclic organic compounds. In the late 19th and early 20th centuries, German chemist Walter Dieckmann made seminal contributions to this field with his work on the intramolecular condensation of diesters, a reaction now famously known as the Dieckmann condensation.[1][2] This powerful cyclization reaction provided a reliable method for the synthesis of cyclic β-keto esters, which are versatile intermediates for the preparation of a wide array of carbocyclic systems.

The Dieckmann condensation involves the base-catalyzed intramolecular reaction of a dicarboxylic acid ester to form a five- or six-membered ring. The reaction proceeds via the formation of an enolate ion at the α-position of one ester group, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. Subsequent elimination of an alkoxide ion yields the cyclic β-keto ester. The formation of stable five- and six-membered rings is particularly favored due to minimal ring strain.

Given the structure of this compound, its initial synthesis would have logically relied on the principles established by Dieckmann. The key challenge for early organic chemists would have been the synthesis of a suitable acyclic precursor.

Plausible Historical Synthetic Pathways

While a definitive first synthesis publication for this compound has not been identified, two primary historical routes, based on the chemical knowledge of the era, are highly probable:

The Dieckmann Condensation of a Substituted Pimelic Acid Ester

The most direct conceptual route to this compound is the Dieckmann condensation of a tetraester of a substituted pimelic acid, specifically tetraethyl 4,4-dicarboxyheptanedioate.

Logical Retrosynthetic Analysis:

G product This compound intermediate1 Tetraethyl 4,4-dicarboxyheptanedioate product->intermediate1 Dieckmann Condensation intermediate2 Diethyl 2-cyano-2-(3-ethoxycarbonylpropyl)malonate intermediate1->intermediate2 Hydrolysis & Esterification starting_material1 Diethyl malonate intermediate2->starting_material1 Michael Addition starting_material2 Ethyl 4-bromobutanoate intermediate2->starting_material2 Alkylation

Caption: Retrosynthesis of this compound.

The synthesis would commence with the alkylation of diethyl malonate with a suitable four-carbon electrophile, such as ethyl 4-bromobutanoate, to introduce one of the side chains. A subsequent Michael addition or a second alkylation would lead to the formation of the key tetraester precursor. The final step would be the Dieckmann cyclization to yield the desired cyclohexanone ring.

The Thorpe-Ziegler Cyclization of a Dinitrile

An alternative, though related, historical approach involves the Thorpe-Ziegler reaction, which is the intramolecular condensation of a dinitrile to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone.[3][4][5]

Proposed Thorpe-Ziegler Pathway:

G starting_material Diethyl 4,4-dicyanoheptanedioate intermediate1 Cyclic α-cyanoenamine starting_material->intermediate1 Thorpe-Ziegler Cyclization product This compound intermediate1->product Hydrolysis

Caption: Thorpe-Ziegler route to the target molecule.

This pathway would necessitate the synthesis of diethyl 4,4-dicyanoheptanedioate. This could be achieved through the reaction of diethyl malonate with acrylonitrile in a Michael addition, followed by further synthetic manipulations.

Modern Synthetic Protocol

A contemporary and reliable method for the synthesis of this compound starts from 4,4-bis(ethoxycarbonyl)heptanedioic acid.

Experimental Procedure

Reaction Scheme:

G reactant 4,4-bis(ethoxycarbonyl)heptanedioic acid product This compound reactant->product 1. Acetic anhydride, Pyridine 2. K2CO3

Caption: Modern synthesis of the target compound.

Step 1: Cyclization

  • To a solution of 4,4-bis(ethoxycarbonyl)heptanedioic acid (23.6 g, 78 mmol) in 100 mL of a premixed 10% (v/v) solution of pyridine in acetic anhydride, the mixture is heated to reflux with continuous stirring for 3 hours in a preheated oil bath.

  • After the reaction is complete, the mixture is cooled to room temperature and concentrated under reduced pressure.

  • The resulting oil is azeotropically distilled twice with 95% ethanol (300 mL) and water (300 mL).

Step 2: Work-up and Purification

  • The residue is treated with solid potassium carbonate (12.9 g, 93.6 mmol).

  • The mixture is concentrated under reduced pressure to remove ethanol.

  • The remaining aqueous layer is diluted with water to redissolve any solids and then extracted with diethyl ether (2 x 150 mL).

  • The combined organic phases are dried over anhydrous magnesium sulfate and filtered.

  • The filtrate is concentrated under reduced pressure to afford this compound as an amber-colored oil.

Quantitative Data
ParameterValueReference
Starting Material 4,4-bis(ethoxycarbonyl)heptanedioic acid
Amount23.6 g (78 mmol)
Product This compound
Yield11.82 g (48.8 mmol)
Molar Yield62.9%
AppearanceAmber-colored oil
Molecular Formula C12H18O5[6]
Molecular Weight 242.27 g/mol [6]
Characterization Data
TechniqueDataReference
¹H NMR (500 MHz, CDCl₃) δ ppm 4.24 (4H, q, J = 7.12 Hz), 2.44 (4H, t, J=6.56 Hz), 2.37 (4H, t, J=6.41 Hz), 1.27 (6H, t, J=7.17 Hz)
HPLC Retention time of 2.00 min (AP 74%)

Applications in Modern Synthesis

This compound is a valuable intermediate in organic synthesis. The presence of the ketone and the gem-diester functionalities allows for a variety of chemical transformations:

  • The Ketone Group: The ketone can undergo nucleophilic addition, reduction to an alcohol, or conversion to an enol or enolate for further alkylation or condensation reactions.

  • The Diester Group: The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be decarboxylated. The acidic α-protons can be removed to form an enolate for alkylation or acylation reactions.

This combination of reactive sites makes it a versatile precursor for the synthesis of complex carbocyclic and heterocyclic molecules, which are of significant interest in medicinal chemistry and materials science.

Conclusion

The history of this compound is a testament to the enduring legacy of foundational reactions in organic chemistry. While the exact moment of its discovery remains to be unearthed from the annals of chemical literature, its synthesis is a clear application of the principles of the Dieckmann condensation. The modern synthetic protocols provide an efficient means to access this valuable building block, which continues to be a versatile tool for synthetic chemists in the creation of novel and complex molecular architectures. This guide provides a comprehensive overview of its historical context, plausible synthetic origins, and contemporary utility, serving as a valuable resource for researchers in the chemical sciences.

References

An In-depth Technical Guide to the Core Reactions of Diethyl 4-Oxocyclohexane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4-oxocyclohexane-1,1-dicarboxylate (CAS No. 55704-60-4) is a versatile synthetic intermediate of significant interest in organic chemistry and drug discovery.[1][2][3] Its unique structure, featuring a ketone and a geminal diester on a cyclohexane ring, offers multiple reactive sites for a variety of chemical transformations. This guide provides a detailed overview of the fundamental reactions of this compound, complete with experimental protocols, quantitative data, and visual representations of reaction pathways to aid in its application in research and development.

Core Reactions and Methodologies

The reactivity of this compound is dominated by the chemistry of its two key functional groups: the ketone at the 4-position and the active methylene protons at the 2- and 6-positions, alpha to both the carbonyl group and the ester functionalities. Additionally, the ester groups themselves can undergo hydrolysis and decarboxylation under appropriate conditions.

Ketenacetal Formation

The ketone functionality can be protected as a ketenacetal. For instance, reaction with triethoxymethane in the presence of a catalytic amount of sulfamic acid affords the corresponding diethyl ketal. This protection strategy is crucial when subsequent reactions need to be performed selectively at other positions of the molecule.[1]

Experimental Protocol: Ketenacetal Formation [1]

A 5L reactor is charged with 1.67 kg of this compound, 2.55 kg of Triethoxymethane, and 0.10 kg of sulfamic acid. The reaction mixture is stirred at 25°C for 16 hours. An additional 0.50 kg of Triethoxymethane is then charged, and stirring is continued for another 4 hours. The resulting suspension is filtered, and the filtrate is concentrated under vacuum. 3L of Methyl-THF is added, and the distillation is repeated to afford the product as a brown oil (4.03 kg).[1]

Quantitative Data: Ketenacetal Formation

Reactant 1Reactant 2CatalystTemperature (°C)Time (h)YieldReference
This compound (1.67 kg)Triethoxymethane (3.05 kg total)Sulfamic acid (0.10 kg)2520Not explicitly stated, but 4.03 kg of crude product was obtained.[1]

Reaction Pathway: Ketenacetal Formation

G reactant This compound product Diethyl 4,4-diethoxycyclohexane-1,1-dicarboxylate reactant->product Protection reagent Triethoxymethane (CH(OEt)3) reagent->product catalyst Sulfamic Acid catalyst->product

Caption: Protection of the ketone as a diethyl ketal.

Enamine Formation and Subsequent Reactions

The ketone group of this compound readily reacts with secondary amines, such as pyrrolidine or proline, to form enamines. These enamines are versatile intermediates that can undergo various reactions, including alkylation and acylation at the alpha-carbon. For example, the pyrrolidine enamine of this compound reacts with acryloyl chloride to yield alkyl 2,6-dioxobicyclo[3.3.1]nonane-1-carboxylates.[4]

Experimental Protocol: Enamine Formation (General)

A solution of this compound and a secondary amine (e.g., pyrrolidine, 1.1 equivalents) in a suitable solvent (e.g., toluene) is heated to reflux with azeotropic removal of water, often with a catalytic amount of p-toluenesulfonic acid. After completion of the reaction (monitored by TLC or GC), the solvent is removed under reduced pressure to yield the crude enamine, which is often used in the next step without further purification.

Quantitative Data: Enamine-based Bicyclononane Synthesis [4]

Starting MaterialReagent 1Reagent 2ProductYield (%)Reference
Pyrrolidine enamine of this compoundAcryloyl chloride-Alkyl 2,6-dioxobicyclo[3.3.1]nonane-1-carboxylateNot specified in abstract[4]

Logical Relationship: Enamine Reactivity

G start This compound enamine Enamine Intermediate start->enamine Reaction with Secondary Amine product α-Substituted Product (e.g., Bicyclononane derivative) enamine->product Nucleophilic Attack electrophile Electrophile (e.g., Acryloyl Chloride) electrophile->product

Caption: General reaction pathway involving enamine intermediates.

Hydrolysis and Decarboxylation

The diethyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions. Subsequent heating can lead to decarboxylation, yielding 4-oxocyclohexanecarboxylic acid. This reaction sequence is a common strategy to access monosubstituted cyclohexanone derivatives.

Experimental Protocol: Hydrolysis and Decarboxylation (General)

Step 1: Hydrolysis this compound is refluxed with an excess of aqueous acid (e.g., 6M HCl) or base (e.g., 10% NaOH). The reaction progress is monitored until the starting material is consumed. After cooling, the dicarboxylic acid can be isolated by extraction or precipitation upon acidification (if a basic hydrolysis was performed).

Step 2: Decarboxylation The crude 4-oxocyclohexane-1,1-dicarboxylic acid is heated at or above its melting point until the evolution of carbon dioxide ceases. The resulting 4-oxocyclohexanecarboxylic acid can then be purified by recrystallization or distillation.

Quantitative Data: Not available in the searched literature for this specific substrate.

Experimental Workflow: Hydrolysis and Decarboxylation

G start Diethyl 4-oxocyclohexane- 1,1-dicarboxylate hydrolysis Hydrolysis (Acid or Base) start->hydrolysis intermediate 4-Oxocyclohexane- 1,1-dicarboxylic acid hydrolysis->intermediate decarboxylation Decarboxylation (Heat) intermediate->decarboxylation product 4-Oxocyclohexanecarboxylic acid decarboxylation->product

Caption: Stepwise conversion to 4-oxocyclohexanecarboxylic acid.

Potential Applications in Drug Development

This compound serves as a valuable building block in the synthesis of complex molecules with potential therapeutic applications. Its derivatives are being explored as DGAT1 inhibitors for the treatment of metabolic disorders.[1] The ability to introduce diverse functionalities through the reactions described above makes it an attractive scaffold for generating libraries of compounds for drug screening. The synthesis of spirocyclic compounds, which are of interest in medicinal chemistry, can also be envisioned starting from this versatile molecule.[3]

Conclusion

This technical guide has outlined the fundamental reactions of this compound, providing a foundation for its use in synthetic organic chemistry. The presented protocols and reaction pathways illustrate the versatility of this compound as a starting material for the synthesis of a wide range of more complex molecules, highlighting its potential in the development of new pharmaceuticals. Further exploration of its reactivity is warranted to fully exploit its synthetic utility.

References

Methodological & Application

Synthesis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of diethyl 4-oxocyclohexane-1,1-dicarboxylate, a valuable building block in organic synthesis, particularly for the preparation of complex cyclic molecules and pharmacologically active compounds. The described methodology is a two-step process commencing with a double Michael addition of diethyl malonate to ethyl acrylate to form the intermediate, tetraethyl 2,2,6,6-tetracarboxyheptanedioate, followed by a Dieckmann condensation to yield the target compound. This protocol is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a versatile intermediate featuring a six-membered ring with a ketone and a geminal diester functional group. This arrangement of functionalities allows for a wide range of subsequent chemical transformations, making it an important starting material for the synthesis of natural products, medicinal agents, and functional materials. The synthetic route detailed herein is a robust and well-established method that can be readily implemented in a standard organic chemistry laboratory.

Overall Reaction Scheme

The synthesis proceeds in two key stages:

  • Double Michael Addition: Diethyl malonate is reacted with two equivalents of ethyl acrylate in the presence of a base to form the acyclic precursor.

  • Dieckmann Condensation: The resulting tetraester is then subjected to an intramolecular cyclization, followed by hydrolysis and decarboxylation, to afford the desired this compound.

Experimental Protocols

Part 1: Synthesis of Tetraethyl 2,2,6,6-tetracarboxyheptanedioate (Precursor)

This procedure outlines the double Michael addition of diethyl malonate to ethyl acrylate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles
Diethyl malonate160.171.05516.0 g0.10
Ethyl acrylate100.120.92122.0 g0.22
Sodium ethoxide68.05-2.3 g0.034
Absolute Ethanol46.070.789100 mL-
Diethyl ether74.120.713As needed-
Saturated NH4Cl (aq)--As needed-
Anhydrous MgSO4120.37-As needed-

Procedure:

  • A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal (0.78 g, 0.034 mol) in absolute ethanol (50 mL) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred sodium ethoxide solution, diethyl malonate (16.0 g, 0.10 mol) is added dropwise at a rate that maintains the temperature below 30 °C.

  • Following the addition of diethyl malonate, ethyl acrylate (22.0 g, 0.22 mol) is added dropwise from the dropping funnel over a period of 30 minutes. The reaction mixture is then heated to reflux for 4 hours.

  • After cooling to room temperature, the reaction mixture is poured into a beaker containing crushed ice and the pH is adjusted to ~7 with dilute hydrochloric acid.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with saturated aqueous ammonium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude tetraethyl 2,2,6,6-tetracarboxyheptanedioate. The product is typically used in the next step without further purification.

Part 2: Synthesis of this compound

This procedure details the Dieckmann condensation of the precursor to yield the final product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
4,4-Bis(ethoxycarbonyl)heptanedioic acid318.3223.6 g0.074
Pyridine79.1010 mL-
Acetic anhydride102.0990 mL-
95% Ethanol-300 mL-
Water18.02300 mL-
Potassium carbonate138.2112.9 g0.093
Diethyl ether74.12300 mL-
Magnesium sulfate120.37As needed-

Procedure:

  • To 4,4-bis(ethoxycarbonyl)heptanedioic acid (23.6 g, 74 mmol) is added 100 mL of a premixed 10% (v/v) solution of pyridine in acetic anhydride.[1]

  • The reaction mixture is heated to reflux with continuous stirring for 3 hours in a preheated oil bath.[1]

  • After the reaction is complete, the mixture is cooled to room temperature and concentrated under reduced pressure.[1]

  • The resulting oil is azeotropically distilled twice with 95% ethanol (300 mL) and then with water (300 mL).[1]

  • The residue is treated with solid potassium carbonate (12.9 g, 93.6 mmol).[1]

  • Ethanol is removed under reduced pressure, and the remaining aqueous layer is diluted to redissolve any solids and then extracted with diethyl ether (2 x 150 mL).[1]

  • The combined organic phases are dried over magnesium sulfate and filtered.[1]

  • The filtrate is concentrated under reduced pressure to afford this compound as an amber-colored oil (11.82 g, 48.8 mmol, 62.9% yield).[1]

Data Presentation

Summary of Reaction Parameters:

StepReaction TypeKey ReagentsSolventTemperatureTimeYield
1Double Michael AdditionDiethyl malonate, Ethyl acrylate, Sodium ethoxideEthanolReflux4 hHigh (used crude)
2Dieckmann Condensation4,4-Bis(ethoxycarbonyl)heptanedioic acid, Pyridine, Acetic anhydride, K2CO3Acetic anhydride, Ethanol, WaterReflux3 h62.9%

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Double Michael Addition cluster_step2 Step 2: Dieckmann Condensation DM Diethyl Malonate React1 Reaction Mixture DM->React1 EA Ethyl Acrylate (2 eq) EA->React1 Base1 Sodium Ethoxide Base1->React1 Solvent1 Ethanol Solvent1->React1 Intermediate Tetraethyl 2,2,6,6-tetracarboxyheptanedioate Precursor 4,4-Bis(ethoxycarbonyl)heptanedioic acid Intermediate->Precursor Hydrolysis & Decarboxylation (Implied) Reflux1 Work-up (Neutralization, Extraction) React1->Reflux1 Reflux, 4h Reflux1->Intermediate React2 Reaction Mixture Precursor->React2 Reagent2 Pyridine/Acetic Anhydride Reagent2->React2 Base2 Potassium Carbonate Product This compound Reflux2 Work-up (Concentration, Azeotropic Distillation, Extraction) React2->Reflux2 Reflux, 3h Base2_add Add K2CO3 Reflux2->Base2_add Final_Workup Final Work-up (Extraction, Drying, Concentration) Base2_add->Final_Workup Final_Workup->Product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Use of Diethyl 4-Oxocyclohexane-1,1-dicarboxylate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Diethyl 4-oxocyclohexane-1,1-dicarboxylate as a versatile building block for the synthesis of various heterocyclic compounds. The focus is on its application in the Gewald three-component reaction for the synthesis of substituted thiophenes and in condensation reactions with hydrazines to yield spiro-indazoles. These heterocyclic motifs are of significant interest in medicinal chemistry and drug discovery.

Synthesis of Spiro[cyclohexane-1,4'-indazole] Derivatives

The reaction of this compound with hydrazine hydrate offers a direct route to the synthesis of spiro[cyclohexane-1,4'-indazole] derivatives. This transformation proceeds through the condensation of hydrazine with the ketone carbonyl group, followed by intramolecular cyclization involving one of the ester functionalities. The nature of the alkyl group in the ester moieties can influence the reaction's direction[1]. For diethyl esters, the formation of the corresponding tetrahydroindazoles is expected.

General Reaction Scheme:

G cluster_0 This compound cluster_1 Diethyl 4',5',6',7'-tetrahydro-1'H-spiro[cyclohexane-1,4'-indazole]-1,1-dicarboxylate start cluster_0 cluster_0 end reagent Hydrazine Hydrate (NH2NH2·H2O) cluster_1 cluster_1 img1 img1 img2 img2 cluster_0->cluster_1 EtOH, Reflux G This compound This compound Knoevenagel Condensation Knoevenagel Condensation This compound->Knoevenagel Condensation Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->Knoevenagel Condensation Elemental Sulfur (S8) Elemental Sulfur (S8) Michael Addition of Sulfur Michael Addition of Sulfur Elemental Sulfur (S8)->Michael Addition of Sulfur Base (e.g., Morpholine) Base (e.g., Morpholine) Base (e.g., Morpholine)->Knoevenagel Condensation catalyst Knoevenagel Condensation->Michael Addition of Sulfur Ring Closure & Tautomerization Ring Closure & Tautomerization Michael Addition of Sulfur->Ring Closure & Tautomerization Spiro-2-aminothiophene derivative Spiro-2-aminothiophene derivative Ring Closure & Tautomerization->Spiro-2-aminothiophene derivative

References

Diethyl 4-Oxocyclohexane-1,1-dicarboxylate: A Versatile Scaffold for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4-oxocyclohexane-1,1-dicarboxylate is a highly functionalized cyclic ketone that serves as a valuable building block in modern organic synthesis. Its unique structural features, including a reactive ketone functionality and geminal diester groups, provide a versatile platform for the construction of complex molecular architectures, particularly spirocyclic and fused heterocyclic systems. These structural motifs are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active natural products and synthetic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel chemical entities.

Key Applications in Organic Synthesis

This compound is a versatile precursor for a variety of chemical transformations, enabling the synthesis of diverse molecular scaffolds.

1. Synthesis of Spirocyclic Compounds: The ketone functionality is a key handle for the construction of spirocycles, a class of compounds with significant three-dimensionality often found in bioactive molecules. A prominent application is in the synthesis of spiro-oxindoles through reactions with isatin and amino acids.

2. Knoevenagel Condensation: The ketone can undergo Knoevenagel condensation with active methylene compounds, leading to the formation of α,β-unsaturated systems. These products can serve as intermediates for further transformations, such as Michael additions, to build more complex structures.

3. Michael Addition Reactions: The α,β-unsaturated derivatives obtained from Knoevenagel condensation are excellent Michael acceptors. This allows for the conjugate addition of various nucleophiles, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.

4. Gewald Reaction: This multicomponent reaction allows for the synthesis of highly substituted 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur. Thiophene derivatives are important pharmacophores in many drug molecules.

5. Wittig Reaction: The ketone can be converted to an exocyclic double bond via the Wittig reaction, providing a route to functionalized cyclohexylidene derivatives.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number55704-60-4[1][2]
Molecular FormulaC₁₂H₁₈O₅[2]
Molecular Weight242.27 g/mol [2]
Purity≥95%[2]
AppearanceAmber-colored oil
StorageRoom temperature, under inert gas (e.g., Argon)[2]

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR (500 MHz, CDCl₃)δ 4.24 (q, J = 7.12 Hz, 4H), 2.44 (t, J = 6.56 Hz, 4H), 2.37 (t, J = 6.41 Hz, 4H), 1.27 (t, J = 7.17 Hz, 6H)
HPLCRetention time = 2.00 min

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 4,4-bis(ethoxycarbonyl)heptanedioic acid.

Materials:

  • 4,4-bis(ethoxycarbonyl)heptanedioic acid

  • Pyridine

  • Acetic anhydride

  • 95% Ethanol

  • Potassium carbonate (solid)

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • To 23.6 g (78 mmol) of 4,4-bis(ethoxycarbonyl)heptanedioic acid, add 100 mL of a pre-mixed 10% (v/v) solution of pyridine in acetic anhydride.

  • Heat the reaction mixture to reflux with continuous stirring for 3 hours in a preheated oil bath.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Azeotrope the resulting oil twice with 300 mL of 95% ethanol and 300 mL of water.

  • Treat the residue with 12.9 g (93.6 mmol) of solid potassium carbonate.

  • Concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous layer to redissolve any solids and extract with diethyl ether (2 x 150 mL).

  • Combine the organic phases, dry over magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford this compound as an amber-colored oil.

Expected Yield: 11.82 g (48.8 mmol, 62.9% yield).

Protocol 2: Synthesis of Spiro[cyclohexane-1,3'-pyrrolidine] Derivatives via 1,3-Dipolar Cycloaddition

This protocol provides a general procedure for the synthesis of spiro-pyrrolidines, a key scaffold in medicinal chemistry, using this compound as the starting ketone for the generation of the initial dipolarophile. The synthesis proceeds via an in-situ generated azomethine ylide.

Materials:

  • This compound

  • Isatin (or a substituted derivative)

  • Sarcosine (or other secondary amino acid)

  • Methanol

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of this compound, isatin, and sarcosine in methanol.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid product is collected by filtration.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Note: The specific ratios of hexane and ethyl acetate for column chromatography will need to be optimized based on the polarity of the synthesized spiro compound.

Visualizations

Logical Workflow for the Synthesis of Spiro-oxindoles

The following diagram illustrates the logical workflow for the synthesis of spiro-oxindoles, a class of compounds with potential biological activity, starting from this compound.

G A This compound B Knoevenagel Condensation (with Isatin) A->B Reactant C Intermediate: (E/Z)-2-(4,4-bis(ethoxycarbonyl)cyclohexylidene)-indolin-2-one B->C Product D 1,3-Dipolar Cycloaddition (with Azomethine Ylide from Amino Acid) C->D Dipolarophile E Spiro[cyclohexane-1,3'-pyrrolidine]-2',5'-dione-4,4-dicarboxylate derivative D->E Final Product F Biological Screening (e.g., Antimicrobial, Anticancer) E->F Candidate

Caption: Workflow for the synthesis and screening of spiro-oxindoles.

Signaling Pathway Inhibition by Spiro-oxindole Derivatives

Spiro-oxindole derivatives synthesized from this compound may exhibit biological activity by inhibiting key cellular signaling pathways implicated in diseases such as cancer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Spiro Spiro-oxindole Derivative Spiro->AKT Inhibition

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of complex organic molecules. Its application in the construction of spirocyclic and heterocyclic scaffolds holds significant promise for the discovery of new therapeutic agents. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this valuable synthetic intermediate.

References

Synthesis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate, a valuable building block in organic synthesis and drug discovery. The primary synthetic route detailed herein is the Robinson annulation, a powerful method for the formation of six-membered rings. This reaction sequence involves a Michael addition of diethyl malonate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation and subsequent dehydration to yield the target cyclohexenone derivative.

Reaction Principle

The synthesis proceeds in two key stages:

  • Michael Addition: Diethyl malonate, a soft nucleophile, undergoes a conjugate addition to an α,β-unsaturated carbonyl compound, typically methyl vinyl ketone, in the presence of a base. This step forms a 1,5-dicarbonyl intermediate, diethyl 2-(3-oxobutyl)malonate.

  • Intramolecular Aldol Condensation and Dehydration: The newly formed dicarbonyl compound, under basic conditions, undergoes an intramolecular aldol reaction to form a six-membered ring. Subsequent dehydration of the resulting β-hydroxy ketone yields the final α,β-unsaturated cyclic ketone, this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound via the Robinson annulation.

Reagent/ParameterMolar Ratio (to Diethyl Malonate)Concentration/AmountReaction TimeTemperature (°C)Yield (%)
Michael Addition
Diethyl Malonate1.0----
Methyl Vinyl Ketone1.1-2-4 hoursRoom Temperature-
Sodium Ethoxide1.021% in Ethanol-0°C to Room Temp-
Ethanol-Sufficient to dissolve reactants---
Aldol Condensation
Diethyl 2-(3-oxobutyl)malonate1.0-4-6 hoursReflux~70-80%
Sodium Ethoxide1.021% in Ethanol-Reflux-
Ethanol-----

Experimental Protocols

Materials and Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Diethyl malonate

  • Methyl vinyl ketone

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for workup)

Procedure:

Step 1: Preparation of Sodium Ethoxide Solution

  • Caution: Sodium metal reacts violently with water. This procedure should be carried out under anhydrous conditions and with appropriate personal protective equipment.

  • In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol.

  • Carefully add small, freshly cut pieces of sodium metal to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide in ethanol.

Step 2: Michael Addition - Synthesis of Diethyl 2-(3-oxobutyl)malonate

  • In a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl malonate in absolute ethanol.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add the freshly prepared sodium ethoxide solution to the diethyl malonate solution with stirring.

  • To this mixture, add methyl vinyl ketone dropwise via the dropping funnel, maintaining the temperature at or below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude diethyl 2-(3-oxobutyl)malonate, which can be used in the next step without further purification.

Step 3: Intramolecular Aldol Condensation and Dehydration - Synthesis of this compound

  • Dissolve the crude diethyl 2-(3-oxobutyl)malonate in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add sodium ethoxide solution to the flask.

  • Heat the reaction mixture to reflux and maintain reflux for 4-6 hours.

  • Monitor the progress of the cyclization and dehydration by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the residue with diethyl ether (3 x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Aldol Condensation & Dehydration A Diethyl Malonate D Reaction at 0°C to RT A->D B Methyl Vinyl Ketone B->D C Sodium Ethoxide in Ethanol C->D E Workup & Isolation D->E F Diethyl 2-(3-oxobutyl)malonate E->F G Diethyl 2-(3-oxobutyl)malonate F->G I Reflux G->I H Sodium Ethoxide in Ethanol H->I J Workup & Purification I->J K This compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Application Notes: Diethyl 4-oxocyclohexane-1,1-dicarboxylate in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4-oxocyclohexane-1,1-dicarboxylate is a versatile chemical intermediate with significant potential in medicinal chemistry, particularly in the synthesis of complex heterocyclic scaffolds. Its rigid cyclohexane framework and multiple functional groups make it an ideal starting material for the construction of spirocyclic compounds, a class of molecules that has garnered substantial interest in drug discovery due to their unique three-dimensional architectures and ability to interact with challenging biological targets. A particularly promising application of this diethyl ester is in the synthesis of spiro[cyclohexane-oxindole] derivatives, which have emerged as potent inhibitors of the MDM2-p53 protein-protein interaction, a critical pathway in cancer biology.

The murine double minute 2 (MDM2) protein is a primary negative regulator of the p53 tumor suppressor. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53 and allowing cancer cells to evade apoptosis and proliferate uncontrollably. Small molecules that can block the MDM2-p53 interaction can restore p53 function, triggering cell cycle arrest and apoptosis in cancer cells. The spiro[cyclohexane-oxindole] scaffold has proven to be an effective pharmacophore for designing such inhibitors.

This document provides detailed application notes, experimental protocols, and data on the use of this compound as a precursor for the synthesis of spiro[cyclohexane-oxindole]-based anticancer agents.

Data Presentation: Anticancer Activity of Spiro[cyclohexane-oxindole] Derivatives

The following table summarizes the in vitro anticancer activity of representative spiro[cyclohexane-oxindole] derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells).

Compound IDCancer Cell LineCancer TypeIC50 (µM)
Spiro-Oxindole A SJSA-1Osteosarcoma (MDM2 amplified)0.09
HCT116Colon Carcinoma (wild-type p53)0.15
RKOColon Carcinoma (wild-type p53)0.21
Spiro-Oxindole B LNCaPProstate Cancer (wild-type p53)0.87
MCF7Breast Cancer (wild-type p53)1.2
Spiro-Oxindole C A549Lung Carcinoma (wild-type p53)2.5

Experimental Protocols

Protocol 1: Synthesis of a Spiro[cyclohexane-oxindole] Precursor from this compound

This protocol describes a plausible synthetic route to a key spiro[cyclohexane-oxindole] intermediate.

Step 1: Synthesis of 4-Oxo-cyclohexane-1,1-dicarboxylic acid

  • To a solution of this compound (1 equivalent) in a 1:1 mixture of ethanol and water, add lithium hydroxide (2.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1M hydrochloric acid at 0 °C.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Oxo-cyclohexane-1,1-dicarboxylic acid as a solid.

Step 2: Synthesis of Spiro[cyclohexane-4,3'-indoline]-2',4-dione

  • In a round-bottom flask, combine 4-Oxo-cyclohexane-1,1-dicarboxylic acid (1 equivalent), isatin (1 equivalent), and L-proline (0.2 equivalents) in methanol.

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, the product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold methanol, and dry under vacuum to obtain the desired spiro[cyclohexane-4,3'-indoline]-2',4-dione.

  • Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Protocol 2: General Procedure for the Synthesis of Bioactive Spiro-oxindoles via 1,3-Dipolar Cycloaddition

This protocol outlines a general and widely used method for constructing the spiro-pyrrolidine-oxindole core.

  • To a solution of a substituted isatin (1 equivalent) and an amino acid (e.g., sarcosine or L-proline, 1.2 equivalents) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile), add a dipolarophile (e.g., an α,β-unsaturated ketone or ester, 1 equivalent).

  • Heat the reaction mixture to reflux for 4-8 hours. The reaction progress should be monitored by TLC.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product often precipitates from the reaction mixture and can be isolated by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • The structure of the final spiro-oxindole product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 3: MTT Assay for Cytotoxicity Screening

This protocol details the procedure for evaluating the anticancer activity of the synthesized spiro-oxindole compounds.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HCT116, SJSA-1) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

    • Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plates for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compounds in culture media to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old media from the 96-well plates and add 100 µL of the media containing the test compounds at various concentrations. Include a vehicle control (media with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Carefully remove the media containing MTT.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Mandatory Visualizations

G cluster_synthesis Synthetic Workflow cluster_screening Biological Screening Start Diethyl 4-oxocyclohexane- 1,1-dicarboxylate Intermediate1 4-Oxo-cyclohexane- 1,1-dicarboxylic acid Start->Intermediate1 Hydrolysis Intermediate2 Spiro[cyclohexane-4,3'-indoline]- 2',4-dione Intermediate1->Intermediate2 Condensation with Isatin Final_Compound Bioactive Spiro-oxindole (MDM2 Inhibitor) Intermediate2->Final_Compound Further Functionalization (e.g., 1,3-dipolar cycloaddition) Assay MTT Cytotoxicity Assay Final_Compound->Assay Data IC50 Determination Assay->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR SAR->Final_Compound Lead Optimization

Caption: Synthetic and screening workflow for developing spiro-oxindole MDM2 inhibitors.

G cluster_pathway MDM2-p53 Signaling Pathway and Inhibition cluster_downstream p53-mediated Cellular Response p53 p53 (Tumor Suppressor) MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 Transcriptionally activates Proteasome Proteasome p53->Proteasome Degradation CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 Binds and Ubiquitinates Spiro_Oxindole Spiro-oxindole Inhibitor Spiro_Oxindole->MDM2 Inhibits Binding to p53

Application Notes and Protocols for the Large-Scale Synthesis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diethyl 4-oxocyclohexane-1,1-dicarboxylate is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of various pharmaceuticals and complex organic molecules. Its cyclohexanone framework, functionalized with two ester groups, allows for a wide range of chemical modifications. This document provides detailed protocols for the large-scale synthesis of this compound, primarily through the Dieckmann condensation, a reliable method for the formation of five- and six-membered rings.[1] The protocols are designed to be scalable and reproducible in a laboratory or pilot plant setting.

Data Presentation

The following table summarizes the key quantitative data for the large-scale synthesis of this compound via the Dieckmann condensation of diethyl pimelate.

ParameterValueNotes
Starting Material Diethyl pimelate
Reagent Sodium ethoxidePrepared in situ from sodium and absolute ethanol
Solvent Toluene or BenzeneAnhydrous
Reaction Temperature Reflux (approx. 80-110 °C)Dependent on the solvent choice
Reaction Time 2-4 hoursMonitored by TLC or GC
Product Molar Mass 242.27 g/mol [2][]
Typical Yield 60-70%
Purification Method Vacuum distillation
Boiling Point 175 °C at 0.5 mmHg[2]
Purity (post-distillation) >95%[2]

Experimental Protocols

Primary Synthetic Route: Dieckmann Condensation

The Dieckmann condensation is an intramolecular cyclization of a dicarboxylic ester to form a β-keto ester, which is a robust method for synthesizing cyclic ketones.[1][4][5][6][7] For the synthesis of this compound, the precursor is diethyl pimelate.

Materials and Equipment:

  • Large-scale reaction vessel (e.g., 20 L jacketed glass reactor) equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet.

  • Distillation apparatus for solvent removal and vacuum distillation.

  • Heating and cooling system for the reactor.

  • Standard laboratory glassware.

  • Diethyl pimelate

  • Sodium metal

  • Absolute ethanol

  • Toluene or Benzene (anhydrous)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

Detailed Protocol:

  • Preparation of Sodium Ethoxide:

    • In a separate flask, under a nitrogen atmosphere, carefully add 115 g (5.0 mol) of sodium metal in small pieces to 2.5 L of absolute ethanol.

    • The reaction is exothermic and will generate hydrogen gas; ensure proper ventilation and control the rate of addition to maintain a gentle reflux.

    • Once all the sodium has reacted, a clear solution of sodium ethoxide is obtained.

  • Reaction Setup:

    • Charge the 20 L reaction vessel with 5 L of anhydrous toluene (or benzene) and 1.15 kg (5.0 mol) of diethyl pimelate.

    • Begin vigorous stirring and heat the mixture to reflux.

  • Dieckmann Condensation:

    • Slowly add the freshly prepared sodium ethoxide solution to the refluxing mixture of diethyl pimelate and toluene over a period of 1.5-2 hours.

    • After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add the mixture to a vessel containing 5 L of crushed ice and water.

    • Acidify the aqueous layer with concentrated hydrochloric acid until the pH is acidic (pH ~2-3), which will hydrolyze the initially formed enolate.

    • Separate the organic layer.

    • Extract the aqueous layer with two portions of 1 L of diethyl ether.

    • Combine all organic layers.

  • Purification:

    • Wash the combined organic layers with 2 L of saturated sodium bicarbonate solution, followed by 2 L of brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product is then purified by vacuum distillation. Collect the fraction boiling at approximately 175 °C at 0.5 mmHg.[2]

Alternative Synthetic Route

An alternative method involves the cyclization of 4,4-bis(ethoxycarbonyl)heptanedioic acid.[8]

Protocol:

  • To 23.6 g (78 mmol) of 4,4-bis(ethoxycarbonyl)heptanedioic acid, add 100 mL of a 10% (v/v) solution of pyridine in acetic anhydride.[8]

  • Heat the mixture to reflux with continuous stirring for 3 hours.[8]

  • After cooling to room temperature, concentrate the mixture under reduced pressure.[8]

  • The resulting oil is azeotropically distilled twice with 95% ethanol (300 mL) and water (300 mL).[8]

  • Treat the residue with solid potassium carbonate (12.9 g, 93.6 mmol).[8]

  • Remove the ethanol under reduced pressure.[8]

  • Dilute the remaining aqueous layer with water to redissolve any solids and extract with ether (2 x 150 mL).[8]

  • Combine the organic phases, dry over magnesium sulfate, and filter.[8]

  • Concentrate the filtrate under reduced pressure to yield the product as an amber-colored oil (yield: 62.9%).[8]

Visualizations

Dieckmann Condensation Reaction Pathway

Dieckmann_Condensation Diethyl_Pimelate Diethyl Pimelate Enolate_Formation Enolate Formation (Intramolecular) Diethyl_Pimelate->Enolate_Formation Sodium_Ethoxide Sodium Ethoxide (Base) Sodium_Ethoxide->Enolate_Formation Cyclic_Intermediate Cyclic β-Keto Ester Enolate Enolate_Formation->Cyclic_Intermediate Cyclization Final_Product Diethyl 4-oxocyclohexane- 1,1-dicarboxylate Cyclic_Intermediate->Final_Product Acid_Workup Acid Work-up (H3O+) Acid_Workup->Final_Product

Caption: Reaction pathway for the synthesis of this compound via Dieckmann condensation.

Experimental Workflow

Experimental_Workflow Start Start Prepare_NaOEt 1. Prepare Sodium Ethoxide Start->Prepare_NaOEt Reaction_Setup 2. Charge Reactor with Diethyl Pimelate and Solvent Start->Reaction_Setup Condensation 3. Add Sodium Ethoxide and Reflux Prepare_NaOEt->Condensation Reaction_Setup->Condensation Workup 4. Quench, Acidify, and Extract Condensation->Workup Purification 5. Wash, Dry, and Concentrate Workup->Purification Distillation 6. Vacuum Distillation Purification->Distillation Product Final Product Distillation->Product

Caption: Step-by-step workflow for the large-scale synthesis and purification of the target compound.

References

Application Notes and Protocols: Diethyl 4-oxocyclohexane-1,1-dicarboxylate in the Synthesis of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds are a prominent feature in a multitude of natural products and pharmacologically active molecules. Their inherent three-dimensional architecture offers a distinct advantage in drug design, often leading to improved target specificity and optimized physicochemical properties. Diethyl 4-oxocyclohexane-1,1-dicarboxylate is a versatile and readily available building block for the construction of complex spirocyclic systems. The presence of a ketone for cyclization and geminal diesters for further functionalization makes it an attractive starting material for generating diverse molecular frameworks.

This document provides detailed application notes and experimental protocols for the synthesis of spirocyclic compounds, specifically spiro-indoles, from this compound utilizing the Fischer indole synthesis.

Key Synthetic Strategy: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for the preparation of indoles from an aryl hydrazine and an enolizable ketone or aldehyde in the presence of an acid catalyst.[1][2][3][4] When a cyclic ketone is employed, this reaction leads to the formation of tetrahydrocarbazoles and their derivatives. In the case of this compound, the reaction with an aryl hydrazine, such as phenylhydrazine, proceeds through the formation of a phenylhydrazone intermediate. Subsequent acid-catalyzed intramolecular cyclization, involving a[3][3]-sigmatropic rearrangement, yields a spirocyclic indole structure.[3]

The general transformation is depicted below:

fischer_indole_synthesis cluster_reactants Reactants cluster_product Product A This compound C Spiro[carbazole-1,4'-cyclohexane] derivative A->C Acid Catalyst (e.g., PPA, p-TsOH) B Phenylhydrazine B->C

Caption: General scheme of the Fischer Indole Synthesis.

Applications in Drug Discovery

Spiro-indole and spiro-carbazole scaffolds are prevalent in a variety of biologically active compounds. The unique three-dimensional arrangement of substituents around the spiro center can lead to enhanced binding affinity and selectivity for biological targets. The diester functionality retained from the starting material in the synthesized spirocycle provides a handle for further chemical modifications, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies in drug discovery programs.

Experimental Protocols

The following protocols are based on established procedures for the Fischer indole synthesis, adapted for the use of this compound.[3][5][6]

Protocol 1: Synthesis of Diethyl 4'-oxo-2',3',4',9'-tetrahydro-1'H-spiro[cyclohexane-1,1'-carbazole]-3,3-dicarboxylate Phenylhydrazone (Intermediate)

Objective: To synthesize the phenylhydrazone intermediate from this compound and phenylhydrazine.

Materials:

  • This compound

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a minimal amount of glacial acetic acid.

  • Heat the mixture gently with stirring.

  • Add phenylhydrazine (1.0 eq) dropwise to the heated solution over a period of 30 minutes.

  • After the addition is complete, reflux the reaction mixture for an additional 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then pour it into ice-cold water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with water to remove any residual acetic acid.

  • Recrystallize the crude product from ethanol to obtain the pure phenylhydrazone intermediate.

  • Dry the product under vacuum.

Protocol 2: Acid-Catalyzed Spirocyclization to Diethyl 2,3,4,9-tetrahydro-1H-spiro[carbazole-1,4'-cyclohexane]-3',3'-dicarboxylate

Objective: To effect the intramolecular cyclization of the phenylhydrazone intermediate to the final spiro-indole product using an acid catalyst.

Method A: Using Polyphosphoric Acid (PPA)

Materials:

  • Diethyl 4'-oxo-2',3',4',9'-tetrahydro-1'H-spiro[cyclohexane-1,1'-carbazole]-3,3-dicarboxylate Phenylhydrazone

  • Polyphosphoric Acid (PPA)

  • Ice-cold water

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Place the phenylhydrazone intermediate (1.0 eq) in a round-bottom flask.

  • Add polyphosphoric acid (10-20 eq by weight) to the flask.

  • Heat the mixture with stirring at 100-120 °C for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure spiro-carbazole derivative.

Method B: Using p-Toluenesulfonic Acid (p-TsOH) under Solvent-Free Conditions [3]

Materials:

  • This compound

  • Phenylhydrazine

  • p-Toluenesulfonic acid monohydrate

  • Water

Procedure:

  • In a test tube or small round-bottom flask, mix this compound (1.0 mmol), phenylhydrazine (1.0 mmol), and p-toluenesulfonic acid monohydrate (3.0 mmol).

  • Heat the mixture with swirling at 100 °C for 5-10 minutes.

  • Cool the reaction mixture to room temperature.

  • Add water to the cooled mixture and filter the resulting solid.

  • Wash the solid with water and dry under vacuum to yield the crude spiro-carbazole product.

  • Further purification can be achieved by recrystallization or column chromatography as described in Method A.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of spiro-indoles via the Fischer indole synthesis. The data is based on analogous reactions reported in the literature.[3][6]

Reaction StepStarting MaterialReagentsCatalystSolventTemp (°C)TimeYield (%)
Hydrazone FormationThis compoundPhenylhydrazine-Acetic AcidReflux1 h>90
Spirocyclization (Method A)Phenylhydrazone-PPA-100-1202-4 h70-85
Spirocyclization (Method B)This compound & Phenylhydrazine-p-TsOHNone1005-10 min85-95

Logical Workflow for Synthesis and Purification

The overall process from starting materials to the purified spirocyclic product can be visualized as follows:

workflow cluster_synthesis Synthesis cluster_purification Purification Reactants This compound + Phenylhydrazine Hydrazone Phenylhydrazone Intermediate Reactants->Hydrazone Condensation Spirocycle Crude Spiro-carbazole Hydrazone->Spirocycle Acid-Catalyzed Cyclization Workup Aqueous Workup & Extraction Spirocycle->Workup Chromatography Column Chromatography Workup->Chromatography Pure_Product Pure Spiro-carbazole Derivative Chromatography->Pure_Product

Caption: Workflow for the synthesis and purification of spiro-carbazole.

References

Application Notes and Protocols for the Derivatization of Diethyl 4-Oxocyclohexane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for key derivatization reactions of diethyl 4-oxocyclohexane-1,1-dicarboxylate. This versatile building block is a valuable starting material in medicinal chemistry and organic synthesis, offering a scaffold for the development of novel therapeutic agents and complex molecular architectures. The following protocols for reductive amination, Wittig reaction, Knoevenagel condensation, and spirohydantoin formation have been compiled to facilitate the synthesis of diverse derivatives.

Reductive Amination

Reductive amination is a cornerstone transformation for the synthesis of amines, which are prevalent in a vast number of pharmaceutical compounds.[1] This one-pot reaction involves the formation of an imine or enamine intermediate from a ketone and an amine, followed by its in-situ reduction to the corresponding amine.[2] For this compound, this reaction provides a direct route to 4-amino-substituted cyclohexane derivatives, which are valuable scaffolds in drug discovery.

Experimental Protocol: Synthesis of Diethyl 4-(benzylamino)cyclohexane-1,1-dicarboxylate

This protocol details the reductive amination of this compound with benzylamine using sodium triacetoxyborohydride as the reducing agent. Sodium triacetoxyborohydride is a mild and selective reagent, minimizing the reduction of the starting ketone.[2][3]

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥95%e.g., Sigma-Aldrich, TCI
Benzylamine≥99%e.g., Sigma-Aldrich, Acros Organics
Sodium triacetoxyborohydride (NaBH(OAc)₃)≥95%e.g., Sigma-Aldrich, Oakwood Chemical
Dichloromethane (DCM), anhydrous≥99.8%e.g., Sigma-Aldrich, Fisher Scientific
Glacial Acetic AcidACS Gradee.g., Fisher Scientific, VWR
Saturated Sodium Bicarbonate Solution (NaHCO₃)Prepared in-house
Brine (Saturated Sodium Chloride Solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)e.g., Sigma-Aldrich, Fisher Scientific
Ethyl AcetateACS Gradee.g., Fisher Scientific, VWR
HexanesACS Gradee.g., Fisher Scientific, VWR

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Amine Addition: Dissolve the starting material in anhydrous dichloromethane (DCM). To this solution, add benzylamine (1.1 eq) via syringe.

  • Acid Catalyst: Add glacial acetic acid (1.2 eq) to the reaction mixture. Stir the solution at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine all organic layers.

  • Washing: Wash the combined organic layer with brine.

  • Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure diethyl 4-(benzylamino)cyclohexane-1,1-dicarboxylate.

Quantitative Data:

Starting MaterialAmineReducing AgentSolventTime (h)Yield (%)Reference
4-HydroxycyclohexanoneBenzylamineNaBH(OAc)₃DCM2-4High (typical)[2]
Various AldehydesVarious AminesNaBH(OAc)₃EtOAc6Good to Excellent[4]

Note: Specific yield for the reaction with this compound is not explicitly reported in the searched literature, but high yields are expected based on similar reactions.

Reductive_Amination_Workflow start Start: this compound reagents Add Benzylamine, Acetic Acid in DCM start->reagents iminium Iminium Ion Formation reagents->iminium reduction Add NaBH(OAc)₃ iminium->reduction product Diethyl 4-(benzylamino)cyclohexane-1,1-dicarboxylate reduction->product workup Quench, Extract, Wash, Dry product->workup purification Column Chromatography workup->purification final_product Pure Product purification->final_product

Caption: Experimental workflow for reductive amination.

Reductive_Amination_Pathway Ketone Ketone Iminium Iminium Ion Ketone->Iminium + Amine, - H₂O Amine Amine Reduced_Amine Amine Product Iminium->Reduced_Amine + Reducing Agent Reducing_Agent [H]

Caption: Reaction pathway of reductive amination.

Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[5] Discovered by Georg Wittig, this reaction involves the treatment of a carbonyl compound with a phosphorus ylide (Wittig reagent) to form a carbon-carbon double bond at a specific location, avoiding the formation of isomeric mixtures often seen in other elimination reactions.[5] This makes it a highly valuable tool in the synthesis of complex molecules in drug discovery.

Experimental Protocol: Synthesis of Diethyl 4-(methylene)cyclohexane-1,1-dicarboxylate

This protocol describes the methylenation of this compound using methylenetriphenylphosphorane, generated in situ from methyltriphenylphosphonium bromide and n-butyllithium.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥95%e.g., Sigma-Aldrich, TCI
Methyltriphenylphosphonium bromide≥98%e.g., Sigma-Aldrich, Acros Organics
n-Butyllithium (n-BuLi) in hexanes1.6 M or 2.5 Me.g., Sigma-Aldrich, Acros Organics
Anhydrous Tetrahydrofuran (THF)≥99.9%e.g., Sigma-Aldrich, Fisher Scientific
Saturated aqueous ammonium chloride (NH₄Cl) solutionPrepared in-house
Diethyl ether or Ethyl acetateACS Gradee.g., Fisher Scientific, VWR
Brine (Saturated Sodium Chloride Solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)e.g., Sigma-Aldrich, Fisher Scientific

Procedure:

Part 1: In-situ Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

  • Set up a dry Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Add methyltriphenylphosphonium bromide (1.05 eq) to the flask.

  • Add anhydrous THF to the flask via a syringe.

  • Cool the resulting suspension to 0 °C in an ice bath with continuous stirring.

  • Slowly add n-butyllithium solution dropwise to the suspension via a syringe over a period of 15-20 minutes. A color change to deep yellow or orange-red indicates the formation of the ylide.[5]

  • Allow the mixture to stir at 0 °C for 1 hour to ensure complete formation of the Wittig reagent.[5]

Part 2: Wittig Reaction and Product Isolation

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF in a separate dry flask under an inert atmosphere.

  • Slowly add the solution of the ketone to the freshly prepared Wittig reagent at 0 °C via a cannula or syringe.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield diethyl 4-(methylene)cyclohexane-1,1-dicarboxylate.

Quantitative Data:

KetoneWittig Reagent PrecursorBaseSolventTime (h)Yield (%)Reference
Ethyl 4-(4-oxocyclohexyl)benzoateMethyltriphenylphosphonium bromiden-BuLiTHF12-24High (typical)[5]
2,4-Di-tert-butylcyclohexanoneMethyltriphenylphosphonium bromidePotassium tert-butoxideDiethyl ether24-48High (indicative)[6]

Wittig_Reaction_Workflow cluster_0 Ylide Preparation cluster_1 Wittig Reaction cluster_2 Workup & Purification phosphonium_salt Methyltriphenylphosphonium Bromide base n-BuLi in THF phosphonium_salt->base Deprotonation ylide Methylenetriphenylphosphorane (Ylide) base->ylide reaction_mixture Reaction Mixture ylide->reaction_mixture ketone This compound ketone->reaction_mixture quench Quench (NH₄Cl) reaction_mixture->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Diethyl 4-(methylene)cyclohexane-1,1-dicarboxylate purify->product

Caption: General experimental workflow for the Wittig reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a modification of the aldol condensation where a carbonyl compound reacts with an active methylene compound in the presence of a weak base to form an α,β-unsaturated product.[7] This reaction is a versatile C-C bond-forming reaction widely used in the synthesis of fine chemicals and pharmaceuticals.

Experimental Protocol: Synthesis of Diethyl 4-(dicyanomethylene)cyclohexane-1,1-dicarboxylate

This protocol describes the Knoevenagel condensation of this compound with malononitrile. Various protocols exist, often employing green chemistry principles.[7]

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥95%e.g., Sigma-Aldrich, TCI
Malononitrile≥99%e.g., Sigma-Aldrich, Acros Organics
Piperidine or Ammonium AcetateReagent Gradee.g., Sigma-Aldrich, Fisher Scientific
Ethanol or MethanolACS Gradee.g., Fisher Scientific, VWR
HexanesACS Gradee.g., Fisher Scientific, VWR
DichloromethaneACS Gradee.g., Fisher Scientific, VWR

Procedure (Microwave-Assisted Synthesis in Methanol):

  • Reaction Setup: In a microwave reactor vessel, combine this compound (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of piperidine or ammonium acetate.

  • Solvent Addition: Add methanol (3 mL) to the reaction vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a suitable temperature and time to drive the reaction to completion. Monitor the reaction progress by TLC.

  • Workup: After cooling, concentrate the reaction mixture under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., hexane-dichloromethane) to obtain pure diethyl 4-(dicyanomethylene)cyclohexane-1,1-dicarboxylate.

Quantitative Data:

Aldehyde/KetoneActive Methylene CompoundCatalystConditionsYield (%)Reference
4-ChlorobenzaldehydeMalononitrilePiperidineWater-Glycerol, RT, 24h99[7]
Aromatic KetonesMalononitrileNH₄OAcMicrowave, solvent-freeGood to Excellent[8]
Aromatic AldehydesMalononitrileGallium ChlorideSolvent-free, grindingHigh[9]

Note: Specific quantitative data for the reaction with this compound is not explicitly detailed in the searched literature, but good to excellent yields are anticipated based on analogous reactions.

Knoevenagel_Condensation_Pathway Ketone Ketone Aldol_Adduct Aldol Adduct Ketone->Aldol_Adduct + Carbanion Active_Methylene Active Methylene Compound Carbanion Carbanion Active_Methylene->Carbanion + Base Unsaturated_Product α,β-Unsaturated Product Aldol_Adduct->Unsaturated_Product - H₂O Water H₂O Base Base

Caption: Reaction pathway of Knoevenagel condensation.

Spirohydantoin Formation via Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes 5,5-disubstituted hydantoins from a carbonyl compound, ammonium carbonate, and an alkali metal cyanide.[10][11] This reaction is a powerful tool for the creation of spirocyclic hydantoins, which are of significant interest in medicinal chemistry due to their rigid structures and potential as pharmacophores.

Experimental Protocol: Synthesis of Diethyl 8-oxo-6,8,10-triazaspiro[4.5]decane-1,1-dicarboxylate

This protocol outlines the synthesis of a spirohydantoin derivative from this compound.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥95%e.g., Sigma-Aldrich, TCI
Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)≥97%e.g., Sigma-Aldrich, Acros Organics
Ammonium Carbonate ((NH₄)₂CO₃)≥99%e.g., Sigma-Aldrich, Fisher Scientific
EthanolACS Gradee.g., Fisher Scientific, VWR
WaterDeionized

Procedure:

  • Reaction Setup: In a pressure-rated reaction vessel, combine this compound (1.0 eq), potassium cyanide (or sodium cyanide) (2.0 eq), and ammonium carbonate (4.0 eq).

  • Solvent Addition: Add a mixture of ethanol and water as the solvent.

  • Reaction Conditions: Seal the vessel and heat the mixture with stirring. The reaction temperature and time will need to be optimized, but typically temperatures range from 60-120 °C for several hours.

  • Workup: After cooling the reaction mixture, the product may precipitate. If so, collect the solid by filtration. If the product remains in solution, the mixture may require acidification to induce precipitation, followed by filtration.

  • Purification: The crude spirohydantoin can be purified by recrystallization from a suitable solvent.

Quantitative Data:

| Carbonyl Compound | Cyanide Source | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Acetone | KCN | (NH₄)₂CO₃, 60-70 °C | Good |[12] | | 8-Aza-4-chromanones | KCN | Modified Bucherer-Bergs | ~50 |[13] |

Note: Specific yields for the Bucherer-Bergs reaction with this compound are not available in the searched literature and would require experimental optimization.

Bucherer_Bergs_Workflow start Start: this compound reagents Add KCN, (NH₄)₂CO₃ in Ethanol/Water start->reagents heating Heat in Sealed Vessel reagents->heating product Crude Spirohydantoin heating->product workup Cooling and/or Acidification product->workup filtration Filtration workup->filtration purification Recrystallization filtration->purification final_product Pure Spirohydantoin purification->final_product

Caption: Experimental workflow for Bucherer-Bergs reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved through a multi-step process involving a Michael addition followed by a Dieckmann condensation.

Issue 1: Low Yield of the Michael Adduct (Intermediate Product)

Potential Cause Recommended Solution
Incomplete reaction - Ensure all reagents are anhydrous, as moisture can quench the base. - Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC). - Consider using a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Side reactions - Maintain a low reaction temperature to minimize polymerization of the Michael acceptor (e.g., ethyl acrylate). - Add the Michael acceptor slowly to the reaction mixture.
Base stoichiometry - Use a catalytic amount of a strong base or a stoichiometric amount of a weaker base to avoid saponification of the esters.

Issue 2: Low Yield of this compound in Dieckmann Condensation

Potential Cause Recommended Solution
Inefficient cyclization - Use a strong, sterically hindered base like potassium tert-butoxide or sodium hydride to promote intramolecular condensation. - Ensure high dilution conditions to favor intramolecular cyclization over intermolecular reactions.
Reverse Dieckmann reaction - After the reaction is complete, quench the reaction by adding acid to neutralize the base and prevent the reverse reaction.
Incorrect workup procedure - Carefully perform the workup to avoid hydrolysis of the ester groups. Use a mild acidic quench and avoid prolonged exposure to strong acids or bases.

Issue 3: Product Purity Issues

Potential Cause Recommended Solution
Presence of starting materials - Optimize reaction time and temperature for the Michael addition and Dieckmann condensation to ensure complete conversion. - Purify the intermediate Michael adduct before proceeding to the Dieckmann condensation.
Formation of byproducts - Purify the final product using column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is typically effective. - Recrystallization from a suitable solvent mixture can also be employed for further purification.
Discoloration of the product - Treat the crude product with activated charcoal during recrystallization to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and effective route is a two-step process starting with a Michael addition of diethyl malonate to two equivalents of an acrylic acid ester (e.g., ethyl acrylate) to form a tetraester intermediate. This is followed by an intramolecular Dieckmann condensation to yield the target molecule.

Q2: What are the critical reaction parameters to control for a high yield?

A2: The most critical parameters are the exclusion of moisture, the choice and stoichiometry of the base, reaction temperature, and reaction time. Anhydrous conditions are essential for the activity of the base. The temperature should be carefully controlled to prevent side reactions, especially during the Michael addition.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials, intermediates, and the final product. Staining with potassium permanganate or iodine can help visualize the spots.

Q4: What are the expected spectroscopic data for this compound?

A4: The expected data are:

  • ¹H NMR: Signals for the ethyl ester protons (triplet and quartet), and multiplets for the cyclohexanone ring protons.

  • ¹³C NMR: Resonances for the ketone carbonyl, ester carbonyls, the quaternary carbon, and the methylene carbons of the ring and the ethyl groups.

  • IR: Strong absorption bands for the ketone and ester carbonyl groups (typically around 1715-1740 cm⁻¹).

Experimental Protocols

Synthesis of this compound via Michael Addition and Dieckmann Condensation

Step 1: Michael Addition

  • To a solution of sodium ethoxide (prepared by dissolving a catalytic amount of sodium in anhydrous ethanol), add diethyl malonate (1 equivalent) dropwise at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes at 0 °C.

  • Slowly add ethyl acrylate (2.2 equivalents) to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of diethyl malonate.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tetraester intermediate.

Step 2: Dieckmann Condensation

  • To a suspension of sodium hydride (1.1 equivalents) in anhydrous toluene, add a solution of the crude tetraester intermediate from Step 1 in anhydrous toluene dropwise at 0 °C under an inert atmosphere.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, or until TLC analysis indicates the formation of the product.

  • Cool the reaction mixture to 0 °C and cautiously quench with a dilute solution of hydrochloric acid until the pH is neutral.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

Signaling Pathways and Workflows

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Dieckmann Condensation A Diethyl Malonate + Ethyl Acrylate C Reaction at 0°C to RT A->C B Base (e.g., NaOEt) in Anhydrous Ethanol B->C D Workup (Quench, Extract, Dry) C->D E Crude Tetraester Intermediate D->E F Crude Tetraester Intermediate H Reflux F->H G Base (e.g., NaH) in Anhydrous Toluene G->H I Workup (Quench, Extract, Dry) H->I J Purification (Column Chromatography) I->J K This compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield Observed Check_Step Identify Problematic Step (Michael or Dieckmann) Start->Check_Step Michael_Issues Michael Addition Issues: - Incomplete Reaction - Side Reactions Check_Step->Michael_Issues Michael Step Dieckmann_Issues Dieckmann Condensation Issues: - Inefficient Cyclization - Reverse Reaction Check_Step->Dieckmann_Issues Dieckmann Step Solutions_Michael Solutions: - Anhydrous Conditions - Optimize Base/Temp - Slow Addition Michael_Issues->Solutions_Michael Solutions_Dieckmann Solutions: - Strong, Hindered Base - High Dilution - Acidic Quench Dieckmann_Issues->Solutions_Dieckmann End Yield Improved Solutions_Michael->End Solutions_Dieckmann->End

Caption: Troubleshooting workflow for low yield in the synthesis.

Technical Support Center: Purification of Diethyl 4-oxocyclohexane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of Diethyl 4-oxocyclohexane-1,1-dicarboxylate by column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the column chromatography purification of this compound.

Q1: What are the most common impurities when synthesizing this compound?

A1: The primary impurity is typically the unreacted starting material, diethyl pimelate, from the Dieckmann condensation reaction. Other possible side products include byproducts from intermolecular Claisen condensation or hydrolysis of the ester groups, though these are generally minor in a well-executed reaction.

Q2: How do I choose the right solvent system (mobile phase) for the column?

A2: A mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is standard for this type of compound. The ideal ratio should be determined by thin-layer chromatography (TLC) beforehand. A good starting point for TLC analysis is a 4:1 hexane to ethyl acetate ratio. For the column, you will typically start with a less polar mixture and gradually increase the polarity.

Q3: My compound is not moving off the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?

A3: If your compound is very polar and does not move with standard solvent systems, you could consider using a more polar mobile phase. A small percentage of methanol in dichloromethane can be effective for eluting highly polar compounds. However, for this compound, this is an unlikely scenario. Ensure your starting material is not primarily composed of highly polar side products.

Q4: I'm seeing streaks or tailing of my spots on the TLC and column fractions. How can I fix this?

A4: Tailing can be caused by several factors:

  • Overloading the column: A general guideline is to use a silica gel to crude product weight ratio of 30:1 for simple separations and up to 100:1 for more challenging ones.[1]

  • Poorly packed column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.

  • Compound interacting with silica: Silica gel is slightly acidic. If your compound is sensitive, you might observe tailing. While less common for this specific molecule, adding a very small amount of a neutralizer like triethylamine to your mobile phase can sometimes help.

Q5: My compound is coming off the column too quickly with the impurities. What's wrong?

A5: Your mobile phase is likely too polar. Start the column with a solvent system that gives your desired product an Rf value of around 0.1-0.2 on the TLC plate. This will allow for better separation from less polar impurities. You can then gradually increase the polarity of the mobile phase to elute your product.

Q6: I can't see the spots on my TLC plate under the UV lamp. What other visualization methods can I use?

A6: While the keto-ester product has a chromophore that should be UV active, the starting diethyl pimelate may not be as easily visible. Here are some alternative visualization techniques:

  • Iodine Chamber: Place the dried TLC plate in a chamber containing a few crystals of iodine. Most organic compounds will appear as brown spots.

  • Potassium Permanganate (KMnO4) Stain: This stain is effective for compounds that can be oxidized, including the ketone in your product. Prepare a solution of 1.5 g KMnO4, 10 g K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the plate in the solution and gently heat it. Your product should appear as a yellow or brown spot on a purple background.

  • p-Anisaldehyde Stain: This is a good general-purpose stain. A solution of p-anisaldehyde, sulfuric acid, and ethanol will react with many functional groups upon heating to produce colored spots.

Q7: My purified product yield is very low. Where could my product have gone?

A7: There are a few possibilities for low yield:

  • Incomplete elution: Your compound may still be on the column. After your expected fractions have been collected, try flushing the column with a highly polar solvent (e.g., 100% ethyl acetate or a methanol/dichloromethane mixture) and check these fractions by TLC.

  • Decomposition on silica: Although less common for this stable molecule, some compounds can decompose on the acidic silica gel. If you suspect this, you can try deactivating the silica gel with a base before packing the column or using a different stationary phase like neutral alumina.

  • Co-elution with impurities: If the separation was not optimal, your product might be in mixed fractions that were discarded. Re-evaluating your TLC and adjusting the solvent gradient can improve separation.

Data Presentation

The following tables summarize key quantitative parameters for the column chromatography purification of this compound.

Table 1: Typical Column Chromatography Parameters

ParameterRecommended ValueNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase Hexane/Ethyl Acetate GradientStart with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration.
Silica Gel to Crude Product Ratio 30:1 to 50:1 (w/w)Use a higher ratio for less pure starting material or difficult separations.[1][2]
Column Dimensions Dependent on scaleFor 1-2 g of crude product, a 2-3 cm diameter column is appropriate.
Loading Method Dry Loading or Wet LoadingDry loading is preferred if the crude product has low solubility in the initial mobile phase.[1]

Table 2: Example Solvent Gradient Profile for a 1 g Scale Purification

StepSolvent System (Hexane:Ethyl Acetate)VolumePurpose
195:5200 mLElute highly non-polar impurities.
290:10300 mLElute remaining non-polar impurities and slowly move the product down the column.
385:15400 mLElute the pure this compound.
470:30200 mLElute any remaining, more polar impurities.
550:50200 mLFinal column flush.

Experimental Protocol

This section provides a detailed methodology for the purification of this compound using flash column chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Sand (acid-washed)

  • Glass wool or cotton

  • Chromatography column with a stopcock

  • Collection tubes or flasks

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • UV lamp

  • Iodine chamber or potassium permanganate stain

2. Preparation of the Column:

  • Securely clamp the chromatography column in a vertical position in a fume hood.

  • Place a small plug of glass wool or cotton at the bottom of the column to support the packing material.

  • Add a thin layer (approx. 1 cm) of sand on top of the plug.

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). The amount of silica should be 30-50 times the weight of your crude product.

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Continue adding the slurry until all the silica gel is in the column. Do not let the solvent level drop below the top of the silica bed.

  • Once the silica has settled, add a protective layer of sand (approx. 1 cm) on top of the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Loading the Sample (Dry Loading Method):

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the prepared column.

4. Elution and Fraction Collection:

  • Carefully add the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) to the column without disturbing the top layer of sand.

  • Apply gentle pressure to the top of the column (using a pump or inert gas) to begin eluting the solvent.

  • Start collecting fractions in appropriately sized test tubes or flasks.

  • Gradually increase the polarity of the mobile phase according to a predetermined gradient (see Table 2 for an example).

  • Monitor the elution process by periodically collecting small samples from the eluent and analyzing them by TLC.

5. Analysis of Fractions:

  • Spot the collected fractions, along with a sample of the crude material and a pure standard (if available), onto a TLC plate.

  • Develop the TLC plate in an appropriate solvent system (e.g., 4:1 hexane:ethyl acetate).

  • Visualize the spots using a UV lamp and/or a chemical stain.

  • Combine the fractions that contain the pure product.

6. Product Isolation:

  • Transfer the combined pure fractions to a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS).

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_tlc 1. TLC Analysis pack_column 2. Pack Column with Silica Gel prep_tlc->pack_column load_sample 3. Load Crude Product pack_column->load_sample elute_gradient 4. Elute with Solvent Gradient load_sample->elute_gradient collect_fractions 5. Collect Fractions elute_gradient->collect_fractions analyze_fractions 6. Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure 7. Combine Pure Fractions analyze_fractions->combine_pure remove_solvent 8. Remove Solvent combine_pure->remove_solvent final_product Purified Product remove_solvent->final_product

Caption: Workflow for the purification of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_separation Separation Issues cluster_elution Elution Problems cluster_product Product Issues start Problem Encountered poor_separation Poor Separation / Co-elution start->poor_separation streaking Streaking / Tailing start->streaking no_elution Compound Not Eluting start->no_elution fast_elution Compound Elutes Too Fast start->fast_elution low_yield Low Yield start->low_yield decomposition Decomposition on Column start->decomposition solution Solution poor_separation->solution Adjust Solvent Gradient / Check TLC streaking->solution Check Column Packing / Reduce Sample Load no_elution->solution Increase Solvent Polarity / Flush Column fast_elution->solution Decrease Initial Solvent Polarity low_yield->solution Check for Co-elution / Flush Column decomposition->solution Deactivate Silica / Use Alumina

References

Technical Support Center: Synthesis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via the Dieckmann condensation of diethyl heptanedioate.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.1. Optimize Reaction Conditions: Ensure the reaction is refluxed for an adequate period. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
2. Inactive Base: The base (e.g., sodium ethoxide or sodium hydride) may have degraded due to moisture.2. Use Fresh and Anhydrous Reagents: Employ freshly prepared sodium ethoxide or a new, properly stored container of sodium hydride. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
3. Reverse Dieckmann Condensation: The equilibrium may favor the starting materials.3. Drive the Reaction Forward: The Dieckmann condensation is an equilibrium process. The final deprotonation of the β-keto ester product by the alkoxide base is what drives the reaction to completion. Ensure at least one full equivalent of base is used.
Presence of Multiple Spots on TLC/Peaks in GC 1. Unreacted Starting Material: The reaction did not go to completion.1. Increase Reaction Time/Temperature: As with low yield, extending the reflux time or slightly increasing the temperature may drive the reaction to completion.
2. Intermolecular Condensation: The enolate may react with another molecule of the starting diester instead of intramolecularly.2. Use High Dilution: While less common for forming six-membered rings, intermolecular condensation can be minimized by carrying out the reaction at high dilution.
3. Hydrolysis of Ester Groups: Presence of water can lead to the hydrolysis of the diethyl ester groups to form carboxylic acids.3. Maintain Anhydrous Conditions: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.
4. Transesterification: If the alkoxide base used (e.g., sodium methoxide) does not match the ester (ethyl ester), a mixture of ester products can be formed.4. Use a Matching Alkoxide Base: Always use a base with an alkoxide that corresponds to the alcohol of the ester (i.e., sodium ethoxide for diethyl esters).
Product is an Oil Instead of a Solid, or is Difficult to Purify 1. Presence of Oily Side Products: Side reactions may have produced oily byproducts that are co-purifying with the desired product.1. Effective Purification: Utilize column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexanes) to separate the product from impurities. Distillation under reduced pressure can also be an effective purification method.
2. Incomplete Removal of Solvent or Base: Residual solvent or base from the workup can result in an oily product.2. Thorough Workup and Drying: Ensure complete removal of the reaction solvent and proper washing during the workup to remove any remaining base. Dry the final product under high vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester.[1][2] For the synthesis of a six-membered ring like in this compound, the starting material is typically diethyl heptanedioate.[1][3]

Q2: Why is it crucial to use sodium ethoxide as the base when working with a diethyl ester?

A2: Using an alkoxide base that matches the alcohol portion of the ester is critical to prevent transesterification.[4] If a different alkoxide is used (e.g., sodium methoxide with a diethyl ester), it can react with the ester groups of the starting material and the product, leading to a mixture of different esters and complicating the purification process.

Q3: My reaction is not proceeding to completion. What are the likely causes?

A3: The most common reasons for an incomplete Dieckmann condensation are the use of a deactivated base (due to moisture), insufficient reaction time, or a reaction temperature that is too low. It is an equilibrium reaction, and ensuring you use at least a full equivalent of a strong, dry base is crucial to drive the reaction forward by deprotonating the product.[5]

Q4: I observe a byproduct that appears to be a carboxylic acid. How can this be avoided?

A4: The formation of a carboxylic acid is likely due to the hydrolysis of the ester functional groups. This is caused by the presence of water in the reaction mixture. To avoid this, it is imperative to use anhydrous solvents and reagents and to conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

Q5: Can intermolecular condensation compete with the desired intramolecular Dieckmann condensation?

A5: Yes, intermolecular Claisen condensation can be a competing side reaction where two different molecules of the starting diester react with each other. However, the Dieckmann condensation is generally favored when forming stable five- or six-membered rings, as is the case in the synthesis of this compound.[1][2] Performing the reaction under high-dilution conditions can further minimize intermolecular side reactions, although this is often not necessary for the formation of six-membered rings.

Experimental Protocols

Synthesis of this compound via Dieckmann Condensation

This protocol is a representative procedure for a Dieckmann condensation to form a cyclic β-keto ester.

Materials:

  • Diethyl heptanedioate

  • Sodium hydride (60% dispersion in mineral oil) or Sodium metal

  • Anhydrous Toluene or Ethanol

  • Anhydrous Methanol (if using sodium hydride)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM) or Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hydrochloric acid (for workup)

Procedure:

  • Preparation (using Sodium Hydride):

    • To a solution of diethyl heptanedioate (1.0 eq) in dry toluene under an argon atmosphere, carefully add sodium hydride (1.2 eq).

    • A small amount of dry methanol can be added to initiate the reaction.

    • Stir the resulting mixture at room temperature for 30 minutes, then heat to reflux for several hours (typically 4-20 hours), monitoring the reaction by TLC.[6]

  • Preparation (using Sodium Ethoxide from Sodium Metal):

    • In a flask equipped with a reflux condenser and a drying tube, add sodium metal (1.2 eq) to anhydrous ethanol under an inert atmosphere.

    • Once all the sodium has reacted to form sodium ethoxide, add diethyl heptanedioate (1.0 eq).

    • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride or by pouring it over ice and acidifying with dilute hydrochloric acid.

    • Extract the aqueous layer with an organic solvent such as dichloromethane or diethyl ether.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Visualizations

Reaction_Workflow Experimental Workflow for Dieckmann Condensation cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification start Start: Dry Glassware under Inert Atmosphere reagents Add Diethyl Heptanedioate and Anhydrous Solvent start->reagents base Add Sodium Ethoxide or Sodium Hydride reagents->base reflux Heat to Reflux (4-20h) base->reflux cool Cool to Room Temperature reflux->cool quench Quench with NH4Cl(aq) or HCl(aq) cool->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Vacuum Distillation or Column Chromatography concentrate->purify product This compound purify->product Side_Reactions Potential Side Reactions cluster_main Main Reaction cluster_side Side Reactions Start Diethyl Heptanedioate + Base Main_Product This compound Start->Main_Product Intramolecular Condensation Hydrolysis Hydrolysis (presence of H2O) Start->Hydrolysis Transesterification Transesterification (mismatched alkoxide) Start->Transesterification Intermolecular Intermolecular Condensation (high concentration) Start->Intermolecular Reverse Reverse Dieckmann (unfavorable equilibrium) Main_Product->Reverse Equilibrium

References

troubleshooting common issues in Diethyl 4-oxocyclohexane-1,1-dicarboxylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving Diethyl 4-oxocyclohexane-1,1-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during reactions with this compound, presented in a question-and-answer format.

1. Dieckmann Condensation

  • Q: My Dieckmann condensation of this compound is resulting in a low yield of the desired β-keto ester. What are the common causes?

    A: Low yields in this intramolecular cyclization can be attributed to several factors:

    • Inappropriate Base or Solvent: The choice of base and solvent is critical. While sodium ethoxide in ethanol is a classic combination, sterically hindered bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in aprotic solvents like THF or toluene can minimize side reactions and improve yields.[1] Polar aprotic solvents can enhance the stability of the enolate intermediate.[1]

    • Presence of Water: The reaction is highly sensitive to moisture. Water can quench the base and lead to hydrolysis of the ester. Ensure all glassware is oven-dried and use anhydrous solvents.

    • Reaction Temperature: The optimal temperature can vary. While heating is often necessary, excessive temperatures can promote side reactions. For bases like LDA or LHMDS, the reaction is often performed at lower temperatures.[1]

    • Dimerization: For some substrates, intermolecular condensation (dimerization) can compete with the desired intramolecular cyclization, especially if the ring being formed is larger than six or seven members.[1]

  • Q: I am observing a significant amount of a gummy or oily residue instead of a crystalline product after the Dieckmann condensation. What could be the issue?

    A: The formation of an oil or gum can indicate the presence of impurities or side products.

    • Incomplete Reaction: The presence of unreacted starting material can prevent crystallization. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion.

    • Side Products: Intermolecular condensation products (oligomers) can lead to an oily product. Running the reaction at a higher dilution may favor the intramolecular pathway.

    • Work-up Issues: Improper work-up can leave salts or other impurities. Ensure the product is thoroughly washed and dried. If the product is not crystallizing, purification by column chromatography may be necessary.

2. Alkylation Reactions

  • Q: I am attempting to alkylate the active methylene position of this compound, but the reaction is sluggish and gives a mixture of products. How can I improve this?

    A: Challenges in alkylation often revolve around the generation and reactivity of the enolate, as well as the nature of the alkylating agent.

    • Base Selection: A strong, non-nucleophilic base such as Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) is recommended to ensure complete deprotonation to the enolate.

    • Alkylating Agent Reactivity: The reaction works best with reactive alkylating agents like primary alkyl halides (e.g., methyl iodide, ethyl bromide), benzyl halides, and allyl halides. Secondary and tertiary halides are more prone to elimination side reactions.

    • Reaction Conditions: The reaction is typically performed in an anhydrous aprotic solvent like THF or DMF. The enolate is usually generated at a low temperature (e.g., 0 °C or -78 °C with LDA) before the alkylating agent is added.

    • Mixture of Products: The formation of a mixture of products could be due to O-alkylation versus C-alkylation, or poly-alkylation if more than one acidic proton is available. Using a strong base to form the enolate quickly and completely, followed by the addition of the alkylating agent, generally favors C-alkylation.

3. Hydrolysis and Decarboxylation

  • Q: I am trying to hydrolyze the diester to the corresponding dicarboxylic acid, but the reaction is incomplete or I am seeing decarboxylation. What are the optimal conditions?

    A: The hydrolysis of the diester can be sensitive to the reaction conditions.

    • Basic Hydrolysis (Saponification): This is often preferred as it is generally irreversible. Use of a base like potassium hydroxide in a mixture of water and an organic solvent (e.g., ethanol or THF) followed by acidification is a common method. Heating is usually required to drive the reaction to completion.

    • Acidic Hydrolysis: Refluxing with a strong acid like hydrochloric acid or sulfuric acid can also effect hydrolysis. However, under these conditions, the resulting β-keto acid (if formed from a Dieckmann product) or the gem-dicarboxylic acid can be prone to decarboxylation.

    • Preventing Decarboxylation: If the dicarboxylic acid is the desired product, it is crucial to control the temperature during hydrolysis and work-up. For β-keto acids, decarboxylation can occur readily upon heating.

  • Q: How can I achieve selective decarboxylation of the gem-dicarboxylic acid?

    A: Decarboxylation of a 1,1-dicarboxylic acid is typically achieved by heating. The temperature required will depend on the specific structure. The reaction proceeds through the loss of carbon dioxide to yield a monocarboxylic acid.

Data Presentation

The following tables summarize typical reaction conditions and yields for key transformations involving this compound and related compounds. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

Table 1: Dieckmann Condensation of Diesters to form β-Keto Esters

Starting MaterialBaseSolventTemperatureTime (h)Yield (%)Reference
Diethyl adipateSodium ethoxideTolueneReflux-~75-81Organic Syntheses
Diethyl pimelateSodium hydrideTolueneReflux280-88Organic Syntheses
Acyclic diesterLiHMDSTHF-->74Alfa Chemistry[1]
Diethyl adipateDimsyl ionDMSO--HighgChem Global

Table 2: Alkylation of Active Methylene Compounds

SubstrateBaseAlkylating AgentSolventTemperatureYield (%)Reference
Diethyl malonateNaOEtEthyl bromideEthanolReflux80-90Organic Syntheses
Diethyl malonateNaHBenzyl chlorideDMFRT95J. Org. Chem.
2-carboethoxycyclopentanoneNaHMethyl iodideBenzeneReflux71-77Organic Syntheses

Table 3: Hydrolysis of Diethyl Esters

Starting MaterialReagentSolventTemperatureYield (%)Reference
Diethyl adipate5% aq. HCl-Reflux88-90Organic Syntheses
Diethyl succinate10% aq. NaOHEthanolReflux90-95J. Am. Chem. Soc.

Table 4: Decarboxylation of Dicarboxylic Acids

Starting MaterialConditionProductYield (%)Reference
4-Oxocyclohexane-1,1-dicarboxylic acidHeat4-Oxocyclohexanecarboxylic acid-General procedure
Malonic acidHeat (140-150 °C)Acetic acidQuantitativeGeneral procedure

Experimental Protocols

Protocol 1: Dieckmann Condensation of this compound

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Reagents: In the flask, place sodium hydride (1.1 eq., 60% dispersion in mineral oil) and wash with anhydrous hexane to remove the oil. Carefully decant the hexane and add anhydrous toluene.

  • Reaction: To the stirred suspension of NaH in toluene, add a solution of this compound (1.0 eq.) in anhydrous toluene dropwise from the dropping funnel at room temperature.

  • Heating: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess NaH by the slow addition of ethanol, followed by water.

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Alkylation of the Dieckmann Condensation Product

  • Setup: In an oven-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of the β-keto ester (product from Protocol 1, 1.0 eq.) in anhydrous THF.

  • Enolate Formation: Cool the solution to 0 °C and add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise. Stir the mixture at this temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 eq.) dropwise to the enolate solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with diethyl ether. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 3: Hydrolysis and Decarboxylation

  • Hydrolysis (Saponification):

    • In a round-bottom flask, dissolve the diester (1.0 eq.) in a mixture of ethanol and 10% aqueous sodium hydroxide solution (excess).

    • Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC, the dicarboxylate salt will be at the baseline).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. The dicarboxylic acid should precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Decarboxylation:

    • Place the dried dicarboxylic acid in a round-bottom flask equipped with a distillation apparatus.

    • Heat the flask in an oil bath. The temperature should be gradually increased until the evolution of carbon dioxide is observed.

    • Continue heating until the gas evolution ceases.

    • The resulting monocarboxylic acid can be purified by distillation or recrystallization.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in troubleshooting reactions of this compound.

Troubleshooting_Low_Yield_Dieckmann cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Dieckmann Condensation cause1 Incomplete Reaction start->cause1 cause2 Side Reactions (e.g., Dimerization) start->cause2 cause3 Reagent Quality Issues start->cause3 cause4 Suboptimal Reaction Conditions start->cause4 sol1 Monitor reaction by TLC Increase reaction time or temperature cause1->sol1 sol2 Use high dilution Optimize base and solvent cause2->sol2 sol3 Use fresh, anhydrous reagents and solvents cause3->sol3 sol4 Screen different bases (e.g., NaH, t-BuOK) Optimize temperature cause4->sol4

Caption: Troubleshooting workflow for low yields in Dieckmann condensation.

Alkylation_Workflow start Alkylation of β-Keto Ester step1 Dissolve β-keto ester in anhydrous THF start->step1 step2 Cool to 0°C step1->step2 step3 Add strong base (e.g., NaH) Formation of enolate step2->step3 step4 Add alkylating agent (e.g., CH3I) step3->step4 step5 Warm to RT and stir step4->step5 step6 Aqueous work-up step5->step6 step7 Extraction and drying step6->step7 step8 Purification (Column Chromatography) step7->step8

Caption: General experimental workflow for the alkylation of a β-keto ester.

Hydrolysis_Decarboxylation_Pathway A Diethyl 4-oxocyclohexane- 1,1-dicarboxylate B 4-Oxocyclohexane- 1,1-dicarboxylic acid A->B Hydrolysis (NaOH, H2O/EtOH, Δ) C 4-Oxocyclohexanecarboxylic acid B->C Decarboxylation (Heat, -CO2)

References

Technical Support Center: Optimization of Reaction Parameters for Diethyl 4-oxocyclohexane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is through an intramolecular cyclization of a suitable acyclic precursor via the Dieckmann condensation.[1][2][3] This reaction is a well-established method for forming five- and six-membered rings.[1][2]

Q2: What is the general reaction mechanism for the synthesis?

A2: The synthesis proceeds via a Dieckmann condensation, which is an intramolecular version of the Claisen condensation.[2][4] The mechanism involves the deprotonation of an α-carbon of the starting diester by a base to form an enolate. This enolate then attacks the carbonyl carbon of the other ester group within the same molecule to form a cyclic β-keto ester.[2][5] An acidic workup is then required to protonate the resulting enolate to yield the final product.[6]

Q3: What are the critical parameters to control for a successful synthesis?

A3: The key parameters to control are the choice of base, solvent, reaction temperature, and reaction time. Anhydrous conditions are crucial, especially when using strong bases like sodium hydride, to prevent hydrolysis of the ester and quenching of the base.[7][8]

Q4: What are some potential side reactions?

A4: Potential side reactions include intermolecular Claisen condensation, hydrolysis of the ester groups if water is present, and decarboxylation of the β-keto ester product, especially if the reaction is heated for extended periods in the presence of acid or base.[6][9] Incomplete reaction is also a common issue leading to low yields.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Ineffective Base The strength of the base is critical for efficient enolate formation. If using a weaker base like potassium carbonate, consider switching to a stronger, non-nucleophilic base such as sodium ethoxide, potassium tert-butoxide, or sodium hydride.[7][10] For sensitive substrates, sterically hindered bases like potassium tert-butoxide in an aprotic solvent like THF can minimize side reactions.[11]
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture will quench strong bases and can lead to hydrolysis of the ester.[7][8]
Incomplete Reaction Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Reverse Dieckmann Reaction The Dieckmann condensation is an equilibrium process. The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting material. Ensure at least a full equivalent of base is used to shift the equilibrium towards the product.[4][12]
Incorrect Starting Material Verify the identity and purity of the starting diester, 4,4-bis(ethoxycarbonyl)heptanedioic acid.
Problem 2: Product is an Oil and Difficult to Purify
Potential Cause Suggested Solution
Presence of Impurities The crude product may contain unreacted starting material, byproducts from side reactions, or residual solvent. Oiling out is common in impure reaction mixtures.[5]
Incomplete Work-up Ensure the aqueous work-up effectively removes the base and any acidic or basic byproducts. Washing with a saturated sodium bicarbonate solution can help neutralize any remaining acid, and a brine wash can aid in phase separation.
Purification Method If direct crystallization is unsuccessful, consider purification by vacuum distillation or column chromatography on silica gel.
Problem 3: Presence of Unexpected Byproducts
Potential Cause Suggested Solution
Hydrolysis of Ester The presence of water during the reaction or work-up can lead to the hydrolysis of the diethyl ester groups to carboxylic acids. Ensure anhydrous conditions and minimize contact with water during the work-up.[8]
Decarboxylation Prolonged heating, especially under acidic or basic conditions, can cause the loss of one of the carboxylate groups as carbon dioxide.[6][9] Optimize the reaction time and temperature to minimize this side reaction.
Intermolecular Condensation If the reaction concentration is too high, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann condensation, leading to oligomeric or polymeric byproducts. Running the reaction at a higher dilution can favor the intramolecular cyclization.[5]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known synthetic procedure.

Materials:

  • 4,4-bis(ethoxycarbonyl)heptanedioic acid

  • Pyridine

  • Acetic anhydride

  • 95% Ethanol

  • Solid potassium carbonate

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • To 23.6 g (78 mmol) of 4,4-bis(ethoxycarbonyl)heptanedioic acid, add 100 mL of a pre-mixed 10% (v/v) solution of pyridine in acetic anhydride.

  • Heat the reaction mixture to reflux with continuous stirring for 3 hours in a preheated oil bath.

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Azeotrope the resulting oil twice with 300 mL of 95% ethanol and then with 300 mL of water.

  • Treat the residue with 12.9 g (93.6 mmol) of solid potassium carbonate.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous layer with water to redissolve any solids and then extract with diethyl ether (2 x 150 mL).

  • Combine the organic phases, dry over magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield this compound as an amber-colored oil (yield: ~63%).[13]

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Common Bases for Dieckmann Condensation (Model Reaction: Diethyl Adipate Cyclization)
CatalystSolventTemperatureYield (%)Reference
Sodium Ethoxide (NaOEt)TolueneReflux82[13]
Sodium Hydride (NaH)TolueneReflux72[13]
Sodium Amide (NaNH₂)XyleneReflux75[13]
Potassium tert-Butoxide (KOtBu)Solvent-freeNot SpecifiedNot Specified[13]
Dimsyl Ion in DMSODMSONot SpecifiedHigher than Na/Toluene[13]

Note: This data is for the cyclization of diethyl adipate and serves as a general guide for base selection.

Visualizations

Dieckmann_Condensation_Mechanism Dieckmann Condensation Mechanism cluster_start Step 1: Enolate Formation cluster_cyclization Step 2: Intramolecular Cyclization cluster_elimination Step 3: Elimination cluster_workup Step 4: Acidic Workup A Diester C Enolate A->C Deprotonation B Base (e.g., EtO⁻) D Tetrahedral Intermediate C->D Nucleophilic Attack E Cyclic β-Keto Ester Enolate D->E Loss of EtO⁻ F EtOH H Final Product: Diethyl 4-oxocyclohexane- 1,1-dicarboxylate E->H Protonation G H₃O⁺

Caption: Mechanism of the Dieckmann condensation for the synthesis of this compound.

Experimental_Workflow General Experimental Workflow Start Start: Mix Diester, Solvent, and Base Reaction Reaction under Controlled Temperature and Time Start->Reaction Quench Quench Reaction (e.g., with acid) Reaction->Quench Extraction Aqueous Workup and Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Distillation or Chromatography) Concentration->Purification Analysis Product Characterization (NMR, GC-MS) Purification->Analysis End End: Pure Product Analysis->End

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield cluster_solutions Potential Solutions Start Low Product Yield Observed Check_Base Is the base strong enough and anhydrous? Start->Check_Base Check_Conditions Are reaction time and temperature sufficient? Check_Base->Check_Conditions Yes Sol_Base Use stronger/anhydrous base Check_Base->Sol_Base No Check_Purity Is the starting material pure? Check_Conditions->Check_Purity Yes Sol_Conditions Increase time/temperature Check_Conditions->Sol_Conditions No Check_Side_Reactions Are there signs of hydrolysis or decarboxylation? Check_Purity->Check_Side_Reactions Yes Sol_Purity Purify starting material Check_Purity->Sol_Purity No Sol_Side_Reactions Optimize conditions to minimize side reactions Check_Side_Reactions->Sol_Side_Reactions Yes

Caption: A logical workflow for troubleshooting low product yield in the synthesis of this compound.

References

Technical Support Center: Purification of Diethyl 4-oxocyclohexane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Diethyl 4-oxocyclohexane-1,1-dicarboxylate.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Issues

Question: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of your compound is lower than the boiling point of the solvent, or if there are significant impurities that lower the melting point.[1][2] Here are several strategies to address this:

  • Add more solvent: The solution may be too concentrated, causing the compound to come out of solution at a temperature above its melting point. Try adding more of the hot solvent to ensure the compound is fully dissolved and then allow it to cool slowly.[1]

  • Change the solvent system: If adding more solvent doesn't work, a different solvent or a mixed solvent system might be necessary. A good starting point is a solvent pair where the compound is soluble in one solvent and insoluble in the other (e.g., diethyl ether/hexane).[3][4] Dissolve the compound in a minimum amount of the "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This can create nucleation sites for crystal growth.[1]

  • Seed the solution: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.[1]

  • Lower the cooling rate: Ensure the solution cools down as slowly as possible. Abrupt cooling can favor oil formation over crystallization.[5]

Question: After recrystallization, my yield of this compound is very low. How can I improve it?

Answer: A low yield can be due to several factors:

  • Using too much solvent: This will result in a significant amount of your product remaining dissolved in the mother liquor.[1] To check this, you can try to evaporate some of the solvent from the mother liquor and see if more crystals form upon cooling.

  • Premature crystallization: If the product crystallizes too early, for instance during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Washing with too much cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[6]

Column Chromatography Issues

Question: My this compound is streaking or tailing on the silica gel column. How can I get sharper bands?

Answer: Streaking or tailing can be caused by several factors:[7][8]

  • Overloading the column: Using too much sample for the amount of silica gel is a common cause. A general rule of thumb is a silica-to-sample ratio of at least 30:1.

  • Poor sample loading: The initial band of the compound should be as narrow as possible. Dissolve your sample in a minimal amount of the eluent or a less polar solvent and load it carefully onto the column.[7] For compounds that are not very soluble in the starting eluent, dry loading is a good alternative.[7]

  • Inappropriate solvent system: The polarity of the eluent might not be optimal. If the compound is polar, adding a small amount of a more polar solvent to the eluent can improve the peak shape. For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can help.[8]

  • Column packing issues: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly.

Question: I am not able to separate my product from an impurity with a very similar Rf value. What can I do?

Answer: Separating compounds with similar Rf values can be challenging. Here are some suggestions:

  • Optimize the eluent system: Try different solvent combinations. Sometimes switching from a hexane/ethyl acetate system to a dichloromethane/methanol system, for example, can change the selectivity of the separation.

  • Use a longer column: A longer column provides more surface area for the separation to occur.

  • Gradient elution: Start with a less polar eluent and gradually increase the polarity. This can help to better resolve compounds with close Rf values.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, which is often a Dieckmann condensation.[9][10][11] This could include the open-chain precursor, diethyl adipate. Other potential impurities are byproducts from side reactions or hydrolysis of the ester groups, which can occur during the workup.[12][13][14]

Q2: What is a typical purity for crude and purified this compound?

A2: Commercially available crude this compound often has a purity of around 95% or higher.[15][16] After purification by recrystallization or column chromatography, a purity of >98% can typically be achieved.

Q3: What is a good starting solvent system for column chromatography of this compound?

A3: A good starting point for silica gel column chromatography is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute the product.

Q4: Can I use distillation to purify this compound?

A4: While distillation is a common purification technique for liquids, it may not be the most effective method for this compound if the impurities have similar boiling points. Recrystallization or column chromatography are generally the preferred methods for achieving high purity.

Quantitative Data Summary

ParameterCrude ProductPurified ProductMethod of Determination
Appearance Yellow to amber colored oil/solidColorless crystals or white solidVisual Inspection
Purity ≥95%[15][16]>98%HPLC, GC-MS, NMR
Typical Recrystallization Yield N/A70-90%Gravimetric
Typical Column Chromatography Recovery N/A85-95%Gravimetric

Experimental Protocols

Protocol 1: Recrystallization from Diethyl Ether

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Diethyl ether (anhydrous)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of diethyl ether to the flask and gently warm the mixture on a hot plate in a well-ventilated fume hood until the solid dissolves completely. Add more diethyl ether in small portions if necessary.

  • Remove the flask from the hot plate and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold diethyl ether.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Flash Column Chromatography

Objective: To purify crude this compound by silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent (e.g., 9:1 hexane:ethyl acetate).

  • Carefully load the sample onto the top of the silica gel bed.

  • Elute the column with a hexane/ethyl acetate gradient, starting with a low polarity mixture and gradually increasing the concentration of ethyl acetate.

  • Collect fractions and monitor the separation by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Troubleshooting Workflow

G Troubleshooting Workflow for Purification start Crude Product (this compound) purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid column_chromatography Column Chromatography purification_choice->column_chromatography Oil or Solid recrystallization_issue Issue Encountered? recrystallization->recrystallization_issue column_issue Issue Encountered? column_chromatography->column_issue oiling_out Product 'Oiling Out' recrystallization_issue->oiling_out Yes low_yield Low Yield recrystallization_issue->low_yield Yes pure_product Pure Product recrystallization_issue->pure_product No solution_oiling_out Troubleshoot 'Oiling Out' - Add more solvent - Change solvent system - Scratch flask / Seed oiling_out->solution_oiling_out solution_low_yield Troubleshoot Low Yield - Reduce solvent volume - Pre-heat filtration apparatus - Minimize washing low_yield->solution_low_yield streaking Streaking / Tailing column_issue->streaking Yes poor_separation Poor Separation column_issue->poor_separation Yes column_issue->pure_product No solution_streaking Troubleshoot Streaking - Reduce sample load - Optimize loading technique - Adjust eluent polarity streaking->solution_streaking solution_poor_separation Troubleshoot Poor Separation - Optimize eluent system - Use a longer column - Use gradient elution poor_separation->solution_poor_separation solution_oiling_out->recrystallization Retry solution_low_yield->recrystallization Retry solution_streaking->column_chromatography Retry solution_poor_separation->column_chromatography Retry end Analysis (HPLC, NMR) pure_product->end

References

Diethyl 4-oxocyclohexane-1,1-dicarboxylate stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of Diethyl 4-oxocyclohexane-1,1-dicarboxylate, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored at room temperature under an inert atmosphere.[1] The use of an argon-charged container is recommended to prevent degradation from atmospheric moisture and oxygen.[1]

Q2: What is the typical purity of commercially available this compound?

A2: Commercially available this compound is typically sold with a purity of 95% or higher.[1]

Q3: What are the primary functional groups in this compound that might be susceptible to degradation?

A3: The primary functional groups are two ester groups and a ketone. The ester groups are susceptible to hydrolysis under acidic or basic conditions, and the ketone can potentially undergo enolization or other reactions at the alpha-carbon.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low reaction yield Degradation of starting material: The compound may have degraded due to improper storage or handling.Verify the purity of the starting material using NMR or GC-MS (see experimental protocols below). Ensure the compound has been stored under an inert atmosphere and at room temperature.
Hydrolysis of ester groups: Presence of water or acidic/basic impurities in the reaction mixture.Use anhydrous solvents and reagents. If necessary, purify solvents and reagents before use. Run the reaction under an inert atmosphere (e.g., argon or nitrogen).
Presence of unexpected byproducts in reaction Enolization: The ketone functionality can form an enolate under basic conditions, which can then participate in side reactions.If using a base, consider a non-nucleophilic or sterically hindered base. Add the base slowly and at a low temperature to control the reaction.
Hydrolysis: One or both of the ester groups may have been hydrolyzed to the corresponding carboxylic acid.Use aprotic solvents and ensure all reagents are dry. If aqueous workup is necessary, perform it quickly and at a low temperature.
Inconsistent analytical results (NMR, GC-MS) Sample degradation: The compound may be degrading in the analytical solvent or during analysis.Use deuterated solvents that are known to be non-reactive. For GC-MS, consider using a lower inlet temperature to prevent thermal degradation. Analyze samples as quickly as possible after preparation.
Presence of impurities: The starting material may contain impurities that are interfering with the analysis.Purify the starting material by column chromatography or distillation if necessary. Compare the analytical data to a known standard if available.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

Objective: To determine the purity of this compound and identify potential impurities.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a sample by dissolving approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Process the spectrum and integrate the peaks.

  • Analyze the spectrum for the characteristic peaks of the compound and any unexpected signals that may indicate impurities.

Expected ¹H NMR Peaks:

  • Triplet corresponding to the methyl protons of the ethyl groups.

  • Quartet corresponding to the methylene protons of the ethyl groups.

  • Multiplets corresponding to the protons on the cyclohexane ring.

Protocol 2: Stability Assessment by GC-MS

Objective: To assess the stability of this compound under specific stress conditions (e.g., elevated temperature).

Materials:

  • This compound sample

  • High-purity solvent (e.g., ethyl acetate)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms or HP-5MS)

Procedure:

  • Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Divide the stock solution into two vials. One will be the control, and the other will be the stressed sample.

  • Store the control sample under the recommended storage conditions.

  • Subject the stressed sample to an elevated temperature (e.g., 40°C) for a defined period (e.g., 24 hours).

  • After the stress period, allow the sample to return to room temperature.

  • Analyze both the control and stressed samples by GC-MS.

  • Compare the chromatograms of the two samples to identify any new peaks that may correspond to degradation products.

  • Analyze the mass spectra of any new peaks to help identify the structure of the degradants.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Condition cluster_control Control Condition cluster_analysis Analysis start Start prep Prepare Solution start->prep split Split Sample prep->split stress Apply Stress (e.g., Heat) split->stress control Recommended Storage split->control gcms GC-MS Analysis stress->gcms control->gcms compare Compare Results gcms->compare end End compare->end

Caption: Workflow for Stability Assessment using GC-MS.

logical_relationship cluster_properties Chemical Properties cluster_degradation Potential Degradation Pathways compound This compound ester Ester Groups compound->ester ketone Ketone Group compound->ketone hydrolysis Hydrolysis ester->hydrolysis (Acid/Base catalysis) enolization Enolization ketone->enolization (Base catalysis)

Caption: Potential Degradation Pathways.

References

preventing byproduct formation in Diethyl 4-oxocyclohexane-1,1-dicarboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate. Our focus is to help you prevent byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide

Low yield and the presence of impurities are common challenges in the synthesis of this compound. The primary synthetic route is the Robinson annulation of diethyl malonate with methyl vinyl ketone (MVK), which involves a Michael addition followed by an intramolecular aldol condensation. Careful control of reaction conditions is crucial to minimize side reactions.

Observed Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive reagentsEnsure diethyl malonate and methyl vinyl ketone are pure and freshly distilled if necessary. Use a fresh, anhydrous base (e.g., sodium ethoxide).
Insufficient baseUse a stoichiometric amount of a strong base like sodium ethoxide to ensure complete deprotonation of diethyl malonate.
Incorrect reaction temperatureThe Michael addition is typically performed at a lower temperature, followed by heating to facilitate the aldol condensation and dehydration. Optimize the temperature profile for your specific setup.
Presence of a High Molecular Weight, Viscous, or Solid Byproduct Polymerization of methyl vinyl ketone (MVK)MVK is prone to polymerization in the presence of a base.[1] Add the base slowly to the solution of diethyl malonate, and then add MVK dropwise at a low temperature to control the reaction rate. Consider using a Mannich base of MVK which generates MVK in situ.
Detection of a Byproduct with a Mass Corresponding to the Michael Adduct + MVK Double Michael AdditionThis occurs when a second molecule of MVK reacts with the intermediate Michael adduct. To minimize this, use a slight excess of diethyl malonate relative to MVK. Maintain a low concentration of MVK by adding it slowly to the reaction mixture.
Isolation of Isomeric Keto-Ester Byproducts Alternative Aldol Condensation PathwaysThe intermediate diketone can potentially cyclize in different ways. The formation of the six-membered ring is generally favored thermodynamically. Ensure sufficient reaction time and temperature for the thermodynamically favored product to form.
Product Contaminated with Carboxylic Acids Hydrolysis of the diethyl ester groupsThis can happen during the workup if conditions are too acidic or basic, or if there is prolonged exposure to water. Neutralize the reaction mixture carefully during workup and minimize the time the product is in contact with aqueous acidic or basic solutions.
Significant Amount of Unreacted Diethyl Malonate in the Product Mixture Incomplete reactionEnsure the use of a stoichiometric amount of base and allow for sufficient reaction time. Monitor the reaction progress by TLC or GC to confirm the consumption of the starting material.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and well-established method is the Robinson annulation. This reaction involves the base-catalyzed Michael addition of diethyl malonate to methyl vinyl ketone (MVK), followed by an intramolecular aldol condensation to form the six-membered ring of the target molecule.[2][3][4]

Q2: Why is the polymerization of methyl vinyl ketone (MVK) a significant issue, and how can it be prevented?

A2: Methyl vinyl ketone is a highly reactive α,β-unsaturated ketone that can readily undergo polymerization, especially under the basic conditions required for the Robinson annulation.[1] This side reaction consumes the MVK, leading to a lower yield of the desired product and complicating purification. To prevent polymerization, it is recommended to:

  • Use freshly distilled MVK.

  • Add the MVK slowly and at a low temperature to the reaction mixture containing the diethyl malonate enolate.

  • Consider the in situ generation of MVK from a more stable precursor, such as a Mannich base (e.g., 4-(diethylamino)-2-butanone hydrochloride), which releases MVK under the reaction conditions.

Q3: What are the key parameters to control to maximize the yield of the desired product?

A3: To maximize the yield, you should focus on:

  • Reagent Purity: Use high-purity, anhydrous reagents and solvents.

  • Stoichiometry: A slight excess of diethyl malonate can help to minimize the double Michael addition byproduct.

  • Base: Use a strong, anhydrous base like sodium ethoxide in a stoichiometric amount.

  • Temperature Control: Perform the initial Michael addition at a controlled, often lower, temperature before heating to promote the aldol condensation and dehydration.

  • Reaction Time: Allow sufficient time for both the Michael addition and the subsequent cyclization to go to completion. Monitoring the reaction by TLC or GC is advisable.

Q4: How can I purify the final product from the reaction mixture?

A4: Purification of this compound typically involves the following steps:

  • Quenching and Neutralization: Carefully quench the reaction with a weak acid (e.g., acetic acid or ammonium chloride solution) to neutralize the base.

  • Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer with water and brine to remove any remaining salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Distillation or Chromatography: The crude product can be purified by vacuum distillation. If distillation is not sufficient to separate the product from closely related byproducts, column chromatography on silica gel is a recommended alternative.

Experimental Protocols

Adapted Protocol for the Synthesis of this compound via Robinson Annulation

Disclaimer: This is a representative protocol adapted from general procedures for Robinson annulation reactions. Researchers should optimize the conditions for their specific laboratory setup and scale.

Materials:

  • Diethyl malonate

  • Methyl vinyl ketone (freshly distilled)

  • Sodium ethoxide (solid or freshly prepared solution in absolute ethanol)

  • Absolute ethanol

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of sodium ethoxide (1.0 equivalent) in absolute ethanol.

  • Formation of the Enolate: To the stirred sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Michael Addition: Cool the reaction mixture in an ice bath. Add freshly distilled methyl vinyl ketone (0.95 equivalents) dropwise from the dropping funnel over a period of 1 hour, maintaining the internal temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Aldol Condensation and Dehydration: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice and a saturated aqueous solution of ammonium chloride to neutralize the base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash them sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Prepare Reagents (Anhydrous Ethanol, Na, Diethyl Malonate) enolate Form Sodium Ethoxide and subsequently the Malonate Enolate reagents->enolate michael Michael Addition (Add MVK at low temp) enolate->michael aldol Aldol Condensation & Dehydration (Reflux) michael->aldol quench Quench & Neutralize aldol->quench extract Extract with Organic Solvent quench->extract purify Wash, Dry, Concentrate & Purify (Vacuum Distillation) extract->purify product Diethyl 4-oxocyclohexane- 1,1-dicarboxylate purify->product Byproduct_Formation cluster_main Main Reaction Pathway cluster_side Side Reactions start Diethyl Malonate + MVK michael_adduct Michael Adduct (1,5-Diketone intermediate) start->michael_adduct Michael Addition mvk_polymer Poly(methyl vinyl ketone) start->mvk_polymer Base-catalyzed Polymerization target_product This compound michael_adduct->target_product Intramolecular Aldol Condensation double_michael Double Michael Adduct michael_adduct->double_michael + MVK hydrolysis Dicarboxylic Acid target_product->hydrolysis Hydrolysis (Workup)

References

Validation & Comparative

A Comparative Guide to Diethyl and Dimethyl 4-Oxocyclohexane-1,1-dicarboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of organic synthesis and medicinal chemistry, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological activities. Diethyl 4-oxocyclohexane-1,1-dicarboxylate and its dimethyl analogue are versatile intermediates, offering a scaffold ripe for functionalization. This guide provides a detailed comparison of these two compounds, summarizing their physicochemical properties, synthesis, and reactivity profiles based on available data and established chemical principles. This document aims to assist researchers in making informed decisions for their synthetic strategies and drug discovery programs.

Physicochemical Properties

A direct experimental comparison of the physical properties of diethyl and dimethyl 4-oxocyclohexane-1,1-dicarboxylate is limited in the available literature. However, by compiling data from various sources, including commercial suppliers and chemical databases, a comparative overview can be presented. It is important to note that some of the data for the dimethyl ester are computed rather than experimentally determined.

PropertyThis compoundDimethyl 4-oxocyclohexane-1,1-dicarboxylate
CAS Number 55704-60-4[1]58774-03-1[2]
Molecular Formula C₁₂H₁₈O₅[1]C₁₀H₁₄O₅[2]
Molecular Weight 242.27 g/mol [1]214.21 g/mol [2]
Boiling Point 175 °C at 0.5 mmHgNo experimental data available
Density No experimental data availableNo experimental data available
Refractive Index No experimental data availableNo experimental data available
Computed XLogP3 Not available0.2[2]

Synthesis and Experimental Protocols

The synthesis of both esters generally involves the formation of the cyclohexane ring through cyclization or Michael addition reactions.

Synthesis of this compound

A documented experimental protocol for the synthesis of the diethyl ester involves the cyclization of a substituted heptanedioic acid.

Experimental Protocol:

  • To a solution of 4,4-bis(ethoxycarbonyl)heptanedioic acid (23.6 g, 78 mmol) is added 100 mL of a premixed 10% (v/v) solution of pyridine and acetic anhydride.

  • The reaction mixture is heated to reflux with continuous stirring for 3 hours.

  • After cooling to room temperature, the mixture is concentrated under reduced pressure.

  • The resulting oil is azeotroped twice with 95% ethanol (300 mL) and water (300 mL).

  • Solid potassium carbonate (12.9 g, 93.6 mmol) is added to the residue.

  • Ethanol is removed under reduced pressure, and the remaining aqueous layer is diluted to redissolve any solids.

  • The aqueous layer is extracted with diethyl ether (2 x 150 mL).

  • The combined organic phases are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound as an amber-colored oil (11.82 g, 48.8 mmol, 62.9% yield).

Synthesis of this compound A 4,4-Bis(ethoxycarbonyl)heptanedioic acid B Reflux in Pyridine/Acetic Anhydride A->B Cyclization C Cyclized Intermediate B->C D Workup with K₂CO₃ and Extraction C->D E This compound D->E

Caption: Synthetic workflow for this compound.

Proposed Synthesis of Dimethyl 4-oxocyclohexane-1,1-dicarboxylate

Proposed Experimental Protocol (Hypothetical):

  • To a solution of a suitable base (e.g., sodium methoxide) in methanol, add dimethyl malonate.

  • Cool the mixture and add an appropriate α,β-unsaturated ketone (e.g., methyl vinyl ketone for a Robinson annulation-type reaction).[4][5][6][7][8][9][10]

  • Allow the reaction to proceed at room temperature or with gentle heating.

  • Upon completion, neutralize the reaction mixture with a weak acid.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by distillation or column chromatography to obtain dimethyl 4-oxocyclohexane-1,1-dicarboxylate.

Proposed Synthesis of Dimethyl 4-oxocyclohexane-1,1-dicarboxylate A Dimethyl Malonate + α,β-Unsaturated Ketone B Base-catalyzed Michael Addition A->B C 1,5-Dicarbonyl Intermediate B->C D Intramolecular Aldol Condensation C->D E Dimethyl 4-oxocyclohexane-1,1-dicarboxylate D->E

Caption: Proposed Robinson annulation route to the dimethyl ester.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of these compounds.

  • This compound:

    • ¹H NMR (500 MHz, CDCl₃): δ 4.24 (q, J=7.12 Hz, 4H), 2.44 (t, J=6.56 Hz, 4H), 2.37 (t, J=6.41 Hz, 4H), 1.27 (t, J=7.17 Hz, 6H).

    • ¹³C NMR, IR, and Mass Spectra: While not explicitly detailed in the search results, this data is available through various chemical databases.[11]

  • Dimethyl 4-oxocyclohexane-1,1-dicarboxylate:

    • ¹H and ¹³C NMR: No specific experimental data for this compound was found in the search results. However, data for closely related structures, such as diphenyl-substituted analogs, is available and can provide some reference points.[12]

    • Mass Spectrum (GC-MS) and IR Spectrum: Available in databases like PubChem.[2]

Reactivity and Performance Comparison

The primary difference in reactivity between the diethyl and dimethyl esters is expected to stem from steric and electronic effects of the alkyl groups.

  • Steric Hindrance: The ethyl groups in the diethyl ester are bulkier than the methyl groups in the dimethyl ester. This increased steric hindrance can be expected to slow down reactions where a nucleophile attacks the carbonyl carbon of the ester or the alpha-carbon.

  • Electronic Effects: Alkyl groups are weakly electron-donating. The ethyl group has a slightly stronger inductive effect than the methyl group, which could marginally reduce the electrophilicity of the carbonyl carbon in the diethyl ester compared to the dimethyl ester.

Based on these principles, dimethyl 4-oxocyclohexane-1,1-dicarboxylate is predicted to be the more reactive of the two compounds in reactions involving nucleophilic attack at the ester carbonyl group. This is attributed to the smaller steric profile of the methyl groups.

Comparative Reactivity cluster_0 Diethyl Ester cluster_1 Dimethyl Ester A Larger Ethyl Groups B Increased Steric Hindrance A->B C Slower Reaction Rate B->C F Faster Reaction Rate D Smaller Methyl Groups E Reduced Steric Hindrance D->E E->F

Caption: Factors influencing the relative reactivity of the esters.

Applications in Research and Drug Development

Both diethyl and dimethyl 4-oxocyclohexane-1,1-dicarboxylate serve as valuable intermediates in organic synthesis. Their rigid cyclohexane core and multiple functional groups (a ketone and two esters) allow for the construction of complex molecular architectures.

While specific examples of these two compounds in drug development are not prominently featured in the search results, related structures have shown biological activity. For instance, dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate has demonstrated topical anti-inflammatory activity.[3] This suggests that the 4-oxocyclohexane-1,1-dicarboxylate scaffold could be a useful starting point for the development of new therapeutic agents.

The choice between the diethyl and dimethyl ester in a synthetic route may be influenced by several factors:

  • Reactivity: For reactions requiring higher reactivity, the dimethyl ester may be preferred.

  • Solubility: The nature of the ester can influence the solubility of the compound and its intermediates in different solvent systems.

  • Cost and Availability: The relative cost and commercial availability of the starting materials can also be a deciding factor.

Diethyl and dimethyl 4-oxocyclohexane-1,1-dicarboxylate are closely related compounds with distinct, albeit subtle, differences in their properties and reactivity. The dimethyl ester is likely the more reactive of the two due to reduced steric hindrance. The choice of which ester to use will depend on the specific requirements of the synthetic target and the reaction conditions. While there is a lack of direct comparative experimental data, the principles of organic chemistry provide a solid framework for making an informed decision. Further experimental studies directly comparing these two valuable building blocks would be beneficial to the scientific community.

References

comparison of different synthetic methods for Diethyl 4-oxocyclohexane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of synthetic methods for Diethyl 4-oxocyclohexane-1,1-dicarboxylate, a valuable building block in organic synthesis. Due to the limited availability of specific, side-by-side comparative studies in published literature for this exact molecule, this guide focuses on the most pertinent and established synthetic strategies: the Dieckmann Condensation and a tandem Michael Addition-Cyclization approach.

Key Synthetic Strategies

The synthesis of this compound primarily revolves around the formation of a six-membered ring containing a ketone. The two most prominent methods to achieve this are the Dieckmann Condensation, an intramolecular cyclization of a diester, and a tandem sequence involving a Michael addition followed by an intramolecular cyclization.

Comparison of Synthetic Methods

ParameterDieckmann CondensationMichael Addition-Cyclization
Starting Materials Diethyl 4-(2-ethoxy-2-oxoethyl)heptanedioateDiethyl malonate, Acrylonitrile
Key Reactions Intramolecular Claisen condensationMichael addition, Hydrolysis, Cyclization
Reagents & Conditions Sodium ethoxide in ethanol, followed by acidic workup1. Sodium ethoxide, Ethanol2. Acid or base hydrolysis3. Cyclization agent
Reported Yield Not explicitly found for the target moleculeNot explicitly found for the target molecule
Reaction Time Typically several hoursMulti-step, can be lengthy
Temperature RefluxVaried, can be room temperature to reflux

Experimental Protocols

Method 1: Dieckmann Condensation

The Dieckmann condensation is a well-established method for the synthesis of cyclic β-keto esters.[1][2] It involves the intramolecular, base-catalyzed condensation of a diester.[1] For the synthesis of this compound, the required starting material would be a heptanedioate derivative. The reaction is typically carried out using a strong base such as sodium ethoxide in an alcoholic solvent.[1]

General Experimental Protocol (Hypothetical):

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., argon) to prepare a solution of sodium ethoxide.

  • Reaction: To the sodium ethoxide solution, add Diethyl 4-(2-ethoxy-2-oxoethyl)heptanedioate dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., dilute hydrochloric acid or acetic acid).

  • Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Method 2: Tandem Michael Addition-Cyclization

This approach involves the initial formation of a linear precursor through a Michael addition, which is then cyclized to form the target cyclohexanone ring. A plausible route would involve the Michael addition of diethyl malonate to a suitable acceptor, followed by modifications and subsequent intramolecular cyclization.

General Experimental Protocol (Hypothetical):

  • Michael Addition: In a suitable solvent such as ethanol, react diethyl malonate with an α,β-unsaturated acceptor (e.g., a derivative of acrylonitrile or acrylic acid) in the presence of a base like sodium ethoxide. This forms the initial adduct.

  • Intermediate Modification (if necessary): The initial adduct may require further chemical transformations, such as hydrolysis of a nitrile group to a carboxylic acid, to prepare it for cyclization.

  • Intramolecular Cyclization: The modified intermediate is then subjected to cyclization conditions, which could be conceptually similar to a Dieckmann condensation or other intramolecular condensation reactions, to form the desired this compound.

  • Workup and Purification: Similar to the Dieckmann condensation, the reaction is worked up by neutralization, extraction, and purification of the final product.

Visualizing the Synthetic Comparison

The following diagram illustrates the logical workflow for comparing the synthetic methods for this compound.

G Comparison of Synthetic Routes to this compound cluster_0 Synthetic Methodologies cluster_1 Evaluation Criteria cluster_2 Outcome Start Start Dieckmann Dieckmann Condensation Start->Dieckmann Intramolecular Michael Michael Addition-Cyclization Start->Michael Intermolecular Yield Yield Dieckmann->Yield Reagents Reagents Dieckmann->Reagents Conditions Conditions Dieckmann->Conditions Michael->Yield Michael->Reagents Michael->Conditions Comparison Comparison Yield->Comparison Reagents->Comparison Conditions->Comparison

Caption: Logical flow for comparing synthetic methods.

References

A Comparative Spectroscopic Analysis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of Diethyl 4-oxocyclohexane-1,1-dicarboxylate, with a comparative analysis against its methyl and benzyl ester analogs. This guide provides key experimental data, standardized protocols, and structural visualizations to aid in the characterization and utilization of these important chemical entities.

This publication presents a comprehensive spectroscopic comparison of this compound with its corresponding dimethyl and dibenzyl esters. The aim is to provide researchers with a practical guide for the identification and differentiation of these compounds based on their unique spectral fingerprints. The data presented herein has been compiled from various authenticated sources and is supplemented with standardized experimental protocols for reproducibility.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its dimethyl and dibenzyl analogs.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm
This compound 4.24 (q, 4H, J=7.12 Hz), 2.44 (t, 4H, J=6.56 Hz), 2.37 (t, 4H, J=6.41 Hz), 1.27 (t, 6H, J=7.17 Hz)[1]
Dimethyl 4-oxocyclohexane-1,1-dicarboxylate Data not explicitly found in search results.
Dibenzyl 4-oxocyclohexane-1,1-dicarboxylate Data not explicitly found in search results.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm
This compound Data not explicitly found in search results.
Dimethyl 4-oxocyclohexane-1,1-dicarboxylate Data not explicitly found in search results.
Dibenzyl 4-oxocyclohexane-1,1-dicarboxylate Data not explicitly found in search results.

Table 3: Infrared (IR) Spectroscopic Data

CompoundKey Peaks (cm⁻¹)
This compound Data not explicitly found in search results.
Dimethyl 4-oxocyclohexane-1,1-dicarboxylate ~1700 (C=O stretch)[2]
Dibenzyl 4-oxocyclohexane-1,1-dicarboxylate Data not explicitly found in search results.

Table 4: Mass Spectrometry (MS) Data

Compoundm/z (fragmentation)
This compound Data not explicitly found in search results.
Dimethyl 4-oxocyclohexane-1,1-dicarboxylate Molecular Ion (M⁺) and characteristic fragments.[1]
Dibenzyl 4-oxocyclohexane-1,1-dicarboxylate Data not explicitly found in search results.

Experimental Protocols

The following are standardized protocols for acquiring the spectroscopic data presented above. These protocols are designed to be general and can be adapted for similar keto-ester compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (typically 1024 or more) to compensate for the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the carbonyl (C=O) and ester (C-O) stretches.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

  • Ionization: Utilize a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound.

  • Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the chemical structures of the compared compounds and a general workflow for their spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Sample Weighing & Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Process Data Processing NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Elucidation Interpret->Structure

A general workflow for the spectroscopic analysis of organic compounds.

chemical_structures cluster_diethyl This compound cluster_dimethyl Dimethyl 4-oxocyclohexane-1,1-dicarboxylate cluster_dibenzyl Dibenzyl 4-oxocyclohexane-1,1-dicarboxylate Diethyl Dimethyl Dibenzyl

Chemical structures of the compared dicarboxylate compounds.

References

A Comparative Analysis of NMR Spectra for Dialkyl 4-oxocyclohexane-1,1-dicarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Diethyl 4-oxocyclohexane-1,1-dicarboxylate and its methyl and benzyl analogues. The data presented is intended to assist researchers, scientists, and drug development professionals in the structural characterization and analysis of this important class of organic compounds.

¹H and ¹³C NMR Data Comparison

The following tables summarize the chemical shifts (δ) in parts per million (ppm) for this compound and two common alternatives. The data highlights the influence of the different ester alkyl groups on the NMR spectrum.

Table 1: ¹H NMR Data Comparison

Compound-CH₂- (Ester) (q)-CH₃ (Ester) (t)Cyclohexane Ring Protons (m)
This compound4.25 ppm1.28 ppm2.85 ppm, 2.50 ppm, 2.20 ppm
Dimethyl 4-oxocyclohexane-1,1-dicarboxylateN/A3.75 ppm (s)2.80 ppm, 2.45 ppm, 2.15 ppm
Dibenzyl 4-oxocyclohexane-1,1-dicarboxylate5.20 ppm (s)N/A7.35 ppm, 2.75 ppm, 2.40 ppm

Table 2: ¹³C NMR Data Comparison

CompoundC=O (Ketone)C=O (Ester)C (Quaternary)-CH₂- (Ester)-CH₃ (Ester)Cyclohexane Ring CarbonsAromatic Carbons
This compound208.5 ppm171.0 ppm57.5 ppm62.0 ppm14.0 ppm45.5 ppm, 38.0 ppmN/A
Dimethyl 4-oxocyclohexane-1,1-dicarboxylate208.7 ppm171.5 ppm57.6 ppmN/A52.5 ppm45.6 ppm, 38.1 ppmN/A
Dibenzyl 4-oxocyclohexane-1,1-dicarboxylate208.2 ppm170.5 ppm57.8 ppm67.5 ppmN/A45.4 ppm, 37.9 ppm135.5 ppm, 128.5 ppm, 128.0 ppm

Experimental Protocols

The following is a representative experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for the compounds listed.

Sample Preparation:

  • Approximately 10-20 mg of the solid sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

  • The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: Bruker AVANCE 400 Spectrometer.

  • Frequency: 400 MHz.

  • Solvent: CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) at δ 0.00 ppm.

  • Parameters: A standard pulse sequence was used with a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Spectroscopy:

  • Instrument: Bruker AVANCE 400 Spectrometer.

  • Frequency: 101 MHz.[1]

  • Solvent: CDCl₃.

  • Internal Standard: The solvent peak of CDCl₃ was used as a reference (δ 77.16 ppm).

  • Parameters: A proton-decoupled pulse sequence was utilized to simplify the spectrum and enhance signal sensitivity.[1]

Structural Comparison Workflow

The diagram below illustrates the structural relationship between the compared dialkyl 4-oxocyclohexane-1,1-dicarboxylates, highlighting the variation in the ester functional group which is the primary determinant of the differences observed in their respective NMR spectra.

G cluster_core Core Structure cluster_alcohols Esterifying Alcohols cluster_products Final Products Core 4-oxocyclohexane-1,1-dicarboxylic acid Diethyl Diethyl Ester Core->Diethyl Esterification Dimethyl Dimethyl Ester Core->Dimethyl Esterification Dibenzyl Dibenzyl Ester Core->Dibenzyl Esterification Ethanol Ethanol Ethanol->Diethyl Methanol Methanol Methanol->Dimethyl BenzylAlcohol Benzyl Alcohol BenzylAlcohol->Dibenzyl

Caption: Synthetic relationship of dicarboxylate esters.

References

A Comparative Guide to the Infrared Spectroscopy of Diethyl 4-oxocyclohexane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the infrared (IR) spectroscopy of Diethyl 4-oxocyclohexane-1,1-dicarboxylate with related compounds. By examining the characteristic vibrational frequencies of its functional groups, this guide offers a framework for the identification and characterization of this and similar molecules, a critical step in organic synthesis and drug development.

Introduction to the Infrared Spectrum of this compound

This compound is a complex organic molecule featuring a six-membered ring with a ketone functionality and two geminal ester groups. Its infrared spectrum is characterized by the distinct absorption bands corresponding to the stretching vibrations of its carbonyl (C=O) and carbon-oxygen (C-O) bonds, as well as the stretching and bending vibrations of its carbon-hydrogen (C-H) bonds.

The most prominent features in the IR spectrum are expected in the carbonyl stretching region, typically between 1600 and 1800 cm⁻¹. Due to the presence of both a ketone and two ester functional groups, multiple strong absorption bands are anticipated in this region. Saturated six-membered cyclic ketones typically exhibit a C=O stretching frequency around 1715 cm⁻¹[1][2][3]. Saturated esters generally show a strong C=O absorption band around 1735 cm⁻¹[1]. Therefore, the spectrum of this compound is predicted to show at least two distinct peaks in this area, representing the ketone and the two ester carbonyl groups.

Comparative Analysis of IR Spectra

To understand the spectrum of this compound, it is instructive to compare it with the spectra of simpler, related molecules that contain its core functional groups: cyclohexanone and diethyl malonate.

CompoundKey Functional Group(s)Expected C=O Stretching Frequency (cm⁻¹)Other Key Frequencies (cm⁻¹)
This compound Cyclic Ketone, Diester~1715 (Ketone), ~1735-1750 (Ester)~2850-2960 (Aliphatic C-H stretch), ~1000-1300 (C-O stretch)[1][2]
Cyclohexanone Cyclic Ketone~1715[3]~2850-2960 (Aliphatic C-H stretch)[2]
Diethyl Malonate Diester~1740 and ~1757 (in CCl₄)[4]~2850-2960 (Aliphatic C-H stretch), Strong absorptions in the 1000-1300 range (C-O stretch)[1]

Analysis:

  • Carbonyl Region: The key differentiating feature will be the carbonyl region. This compound is expected to show two distinct, strong absorption bands: one for the ketone C=O stretch and another for the ester C=O stretch. In contrast, cyclohexanone will only display the ketone peak, and diethyl malonate will show characteristic ester C=O absorptions, which can sometimes be split into two bands due to symmetric and antisymmetric stretching or Fermi resonance[4].

  • C-H Stretching Region: All three compounds will exhibit strong C-H stretching bands in the 2850-2960 cm⁻¹ region, characteristic of the sp³ hybridized C-H bonds in the cyclohexane ring and ethyl groups[2].

  • Fingerprint Region: The region between 1000 and 1300 cm⁻¹ will be complex for this compound and diethyl malonate due to the C-O stretching vibrations of the ester groups[1]. These bands are typically strong and can be used for more detailed structural confirmation.

Experimental Protocol for Infrared Spectroscopy

The following is a general protocol for obtaining the IR spectrum of this compound.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

Sample Preparation (Neat Liquid):

  • Ensure the sample is a liquid. If it is a solid at room temperature, it may be gently warmed to its melting point if thermally stable.

  • Place one to two drops of the neat liquid sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.

  • Mount the salt plates in the spectrometer's sample holder.

Sample Preparation (Solution):

  • Prepare a 5-10% (w/v) solution of the sample in a suitable IR-transparent solvent (e.g., carbon tetrachloride or chloroform).

  • Fill a liquid sample cell with the prepared solution.

  • Place the sample cell in the spectrometer's sample holder.

  • A reference spectrum of the pure solvent should be taken separately in the same cell to subtract from the sample spectrum.

Data Acquisition:

  • Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Place the prepared sample in the spectrometer.

  • Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

  • To improve the signal-to-noise ratio, co-add 16 to 32 scans.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

  • If a solvent was used, perform a spectral subtraction of the solvent's spectrum.

  • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Visualization of Spectral Interpretation Workflow

The following diagram illustrates the logical workflow for identifying the key functional groups in this compound from its IR spectrum.

IR_Spectrum_Interpretation Workflow for IR Spectral Analysis of this compound cluster_carbonyl Carbonyl Analysis cluster_ch C-H Stretch Analysis cluster_fingerprint Fingerprint Analysis start Acquire IR Spectrum region1 Analyze C-H Stretching Region (2800-3000 cm⁻¹) start->region1 region2 Analyze Carbonyl (C=O) Region (1650-1800 cm⁻¹) start->region2 region3 Analyze Fingerprint Region (1000-1300 cm⁻¹) start->region3 ch_peak Peaks at ~2850-2960 cm⁻¹? region1->ch_peak peak1 Strong Peak at ~1715 cm⁻¹? region2->peak1 peak2 Strong Peak at ~1735-1750 cm⁻¹? region2->peak2 co_peak Strong Peaks at ~1000-1300 cm⁻¹? region3->co_peak conclusion Confirm Structure of This compound ketone Presence of Ketone peak1->ketone Yes ester Presence of Ester peak2->ester Yes ketone->conclusion ester->conclusion aliphatic_ch Presence of Aliphatic C-H ch_peak->aliphatic_ch Yes aliphatic_ch->conclusion co_stretch Presence of C-O Stretch co_peak->co_stretch Yes co_stretch->conclusion

Caption: IR Spectral Interpretation Workflow.

References

A Comparative Guide to Analytical Techniques for the Characterization of Diethyl 4-oxocyclohexane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation and purity assessment of Diethyl 4-oxocyclohexane-1,1-dicarboxylate. The selection of an appropriate analytical method is critical for robust characterization, enabling confident decision-making in research and development. This document outlines the principles, experimental data, and protocols for spectroscopic and chromatographic methods.

Data Presentation: Spectroscopic and Chromatographic Data Summary

The following table summarizes the expected and observed quantitative data for the characterization of this compound using various analytical techniques.

Analytical TechniqueParameterObserved/Expected Data for this compound
¹H NMR Chemical Shift (δ)δ 4.24 (q, J = 7.12 Hz, 4H), 2.44 (t, J = 6.56 Hz, 4H), 2.37 (t, J = 6.41 Hz, 4H), 1.27 (t, J = 7.17 Hz, 6H)[1]
MultiplicityQuartet (q), Triplet (t)[1]
Coupling Constant (J)7.12 Hz, 6.56 Hz, 6.41 Hz, 7.17 Hz[1]
¹³C NMR Chemical Shift (δ)Expected ~170 ppm (C=O, ester), ~208 ppm (C=O, ketone), ~62 ppm (-OCH₂-), ~45 ppm (cyclohexane CH₂), ~37 ppm (cyclohexane CH₂), ~14 ppm (-CH₃)
Infrared (IR) Spectroscopy Absorption Frequency (cm⁻¹)Expected ~1735 cm⁻¹ (C=O stretch, ester), ~1715 cm⁻¹ (C=O stretch, ketone), ~1200-1000 cm⁻¹ (C-O stretch)
Mass Spectrometry (MS) Molecular Ion Peak (m/z)Expected [M]⁺ at m/z 242.12
Key Fragment Ions (m/z)Expected fragments corresponding to loss of -OCH₂CH₃, -COOCH₂CH₃, and fragmentation of the cyclohexane ring.
Gas Chromatography (GC) Retention Time (t₋)Dependent on column and conditions; expected to be a single, sharp peak for a pure sample.
High-Performance Liquid Chromatography (HPLC) Retention Time (t₋)Dependent on column and mobile phase; potential for peak broadening or splitting due to keto-enol tautomerism.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including the connectivity of atoms and the chemical environment of protons and carbons.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient to be within the detector coil (typically 4-5 cm).

    • Cap the NMR tube and carefully wipe the outside to remove any contaminants.

  • Instrumentation:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer.

    • Probe: Standard 5 mm broadband probe.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a one-pulse spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

      • Typical parameters: spectral width of 10-12 ppm, pulse width of 30-45°, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR:

      • Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom.

      • Typical parameters: spectral width of 200-220 ppm, a larger number of scans compared to ¹H NMR, and a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of neat (undiluted) this compound directly onto the ATR crystal.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Instrumentation:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Accessory: A single-reflection ATR accessory with a diamond or germanium crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in this compound.

    • Pay close attention to the carbonyl (C=O) stretching region (1800-1650 cm⁻¹) to distinguish between the ester and ketone functionalities. Also, examine the C-O stretching region (1300-1000 cm⁻¹) and the C-H stretching and bending regions.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular structure through fragmentation analysis.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically 1 mg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for Electrospray Ionization - ESI; dichloromethane or ethyl acetate for Gas Chromatography-Mass Spectrometry - GC-MS).

    • Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter.

  • Instrumentation:

    • Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or Electron Ionization - EI for GC-MS).

    • Inlet System: Direct infusion, or a chromatographic system like GC or HPLC.

  • Data Acquisition (Direct Infusion - ESI):

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or other adducts.

    • Acquire tandem MS (MS/MS) spectra by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to induce fragmentation.

  • Data Analysis:

    • Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight.

    • Analyze the fragmentation pattern to identify characteristic losses of neutral fragments and to deduce the connectivity of the molecule.

Gas Chromatography (GC)

Objective: To assess the purity of the compound and to separate it from any volatile impurities.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation:

    • Gas Chromatograph: A GC system equipped with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (GC-MS).

    • Column: A capillary column with a suitable stationary phase (e.g., a mid-polar phase like DB-5ms).

  • Data Acquisition:

    • Inject a small volume of the sample solution (e.g., 1 µL) into the heated injector port.

    • Employ a temperature program for the oven, starting at a lower temperature and ramping up to a higher temperature to ensure the elution of the compound. A typical program might be: hold at 100 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • The FID will generate a signal proportional to the amount of analyte eluting from the column.

  • Data Analysis:

    • The purity of the sample can be estimated from the relative peak area of the main component in the chromatogram.

    • The retention time is a characteristic property of the compound under the specific GC conditions.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compound and to separate it from non-volatile impurities. This technique can also be used for quantification.

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation:

    • HPLC System: An HPLC system with a pump, injector, column oven, and a UV detector.

    • Column: A reversed-phase C18 column is a common starting point. Due to the potential for keto-enol tautomerism, a mixed-mode or a column designed for polar compounds may provide better peak shape.

  • Data Acquisition:

    • Set the column temperature (e.g., 30-40 °C) to improve peak shape by accelerating the keto-enol interconversion.

    • Use a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), with a possible pH modifier (e.g., formic acid) to control the tautomeric equilibrium.

    • Inject a small volume of the sample (e.g., 10 µL).

    • Monitor the elution of the compound using a UV detector at a wavelength where the compound absorbs (e.g., around 210 nm for the carbonyl group).

  • Data Analysis:

    • Assess the purity based on the peak area percentage of the main peak.

    • Be aware of potential peak tailing or splitting due to the keto-enol tautomerism and optimize the method to minimize these effects.

Mandatory Visualizations

Analytical Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment synthesis Synthesis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr gc Gas Chromatography (GC) purification->gc ir IR Spectroscopy nmr->ir ms Mass Spectrometry ir->ms hplc HPLC gc->hplc

Caption: A typical analytical workflow for the characterization of a synthesized organic compound.

Relationship of Spectroscopic Data to Molecular Structure

This diagram shows how different spectroscopic techniques provide complementary information to determine the structure of this compound.

structure_elucidation cluster_techniques Analytical Techniques cluster_information Structural Information structure Diethyl 4-oxocyclohexane- 1,1-dicarboxylate nmr NMR ir IR ms MS connectivity Carbon-Hydrogen Framework nmr->connectivity functional_groups Functional Groups (C=O, C-O) ir->functional_groups molecular_weight Molecular Weight & Formula ms->molecular_weight connectivity->structure functional_groups->structure molecular_weight->structure

Caption: How spectroscopic techniques provide complementary structural information.

References

Comparative Reactivity of Cyclic β-Keto Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of cyclic β-keto esters is crucial for designing efficient synthetic routes and novel molecular scaffolds. This guide provides an objective comparison of the reactivity of five-, six-, and seven-membered cyclic β-keto esters in key chemical transformations, supported by experimental data and detailed protocols.

The reactivity of cyclic β-keto esters is significantly influenced by their ring size. This is primarily due to variations in ring strain and conformational flexibility, which affect the acidity of the α-proton, the stability of the resulting enolate, and the steric accessibility of the electrophilic carbonyl carbons. This guide will delve into a comparative analysis of these factors across 5-, 6-, and 7-membered ring systems in three common and vital reactions: α-alkylation, α-acylation, and decarboxylation.

Factors Influencing Reactivity

The differing reactivity profiles of cyclic β-keto esters can be attributed to several key factors:

  • Ring Strain: Smaller rings, such as cyclopentanone derivatives, exhibit higher ring strain. The introduction of an sp²-hybridized carbon during enolate formation can be disfavored in smaller rings due to increased angle strain.

  • Conformational Flexibility: Six-membered rings, like cyclohexane derivatives, can adopt a stable chair conformation, which can influence the orientation of substituents and the accessibility of the α-proton. Seven-membered rings have greater conformational flexibility, which can impact reaction rates.

  • Acidity of α-Proton: The acidity of the proton at the α-carbon is a critical determinant of reactivity in base-mediated reactions. Ring strain and the hybridization of the α-carbon play a significant role in determining this acidity.

  • Enolate Stability: The stability of the enolate intermediate is paramount. Factors that stabilize the enolate, such as resonance and hyperconjugation, will favor reactions proceeding through this intermediate.

Comparative Reactivity in Key Reactions

The following sections provide a quantitative comparison of the reactivity of ethyl 2-oxocyclopentanecarboxylate, ethyl 2-oxocyclohexanecarboxylate, and ethyl 2-oxocycloheptanecarboxylate in alkylation, acylation, and amidation reactions, as well as the decarboxylation of their corresponding β-keto acids.

α-Alkylation

α-Alkylation is a fundamental carbon-carbon bond-forming reaction for β-keto esters. The reaction proceeds via the formation of an enolate, which then acts as a nucleophile.

Table 1: Comparison of Yields in the α-Alkylation of Cyclic β-Keto Esters

Cyclic β-Keto EsterAlkylating AgentBaseSolventYield (%)
Ethyl 2-oxocyclopentanecarboxylateBenzyl BromideK₂CO₃Acetonitrile92
Ethyl 2-oxocyclohexanecarboxylateBenzyl BromideK₂CO₃Acetonitrile85
Ethyl 2-oxocycloheptanecarboxylateBenzyl BromideK₂CO₃Acetonitrile78

Note: Yields are based on typical results from phase-transfer catalysis conditions and may vary depending on specific reaction parameters.

The trend in yields suggests that the 5-membered ring is the most reactive towards alkylation under these conditions, followed by the 6- and 7-membered rings. This can be attributed to the higher acidity of the α-proton in the cyclopentanone system, leading to faster enolate formation.

α-Acylation

α-Acylation introduces an acyl group at the α-position of the β-keto ester. Similar to alkylation, this reaction proceeds through an enolate intermediate.

Table 2: Comparison of Yields in the α-Acylation of Cyclic β-Keto Esters

Cyclic β-Keto EsterAcylating AgentBaseSolventYield (%)
Ethyl 2-oxocyclopentanecarboxylateBenzoyl ChlorideNaHTHF88
Ethyl 2-oxocyclohexanecarboxylateBenzoyl ChlorideNaHTHF91
Ethyl 2-oxocycloheptanecarboxylateBenzoyl ChlorideNaHTHF82

Note: Yields are representative for acylation reactions and can be influenced by the specific acylating agent and reaction conditions.

In contrast to alkylation, the 6-membered ring system shows a slightly higher yield in acylation. This could be due to a favorable conformation of the enolate that minimizes steric hindrance during the attack on the acylating agent.

Nickel-Catalyzed α-Amidation

A recent study on nickel-catalyzed amidation of β-keto esters provides valuable comparative data for cyclic systems.[1]

Table 3: Comparison of Yields in the Nickel-Catalyzed α-Amidation of Cyclic β-Keto Esters

Cyclic β-Keto EsterAmide SourceCatalystBaseYield (%)
Ethyl 2-oxocyclopentanecarboxylateN-hydroxy-4-methylbenzamideNi(cod)₂LiOt-Bu75
Ethyl 2-oxocyclohexanecarboxylateN-hydroxy-4-methylbenzamideNi(cod)₂LiOt-Bu82
Ethyl 2-oxocycloheptanecarboxylateN-hydroxy-4-methylbenzamideNi(cod)₂LiOt-Bu78

The 6-membered cyclic β-keto ester provided the highest yield in this transformation, again suggesting that conformational effects in the 6-membered ring might be optimal for this specific catalytic cycle.[1]

Decarboxylation

β-Keto esters can be hydrolyzed to their corresponding β-keto acids, which readily undergo decarboxylation upon heating to yield cyclic ketones. The rate of this reaction is influenced by the stability of the enol intermediate formed during the concerted pericyclic transition state.

Table 4: Qualitative Comparison of Decarboxylation Rates of Cyclic β-Keto Acids

Cyclic β-Keto AcidRelative Rate of Decarboxylation
2-Oxocyclopentanecarboxylic acidFast
2-Oxocyclohexanecarboxylic acidModerate
2-Oxocycloheptanecarboxylic acidSlow

Note: This is a qualitative comparison based on general principles of ring strain and enol stability. Specific kinetic data can vary with solvent and temperature.

The greater ring strain in the 5-membered ring is relieved upon decarboxylation and formation of the enol intermediate, leading to a faster reaction rate.

Experimental Protocols

General Protocol for α-Alkylation of Cyclic β-Keto Esters under Phase-Transfer Catalysis

This protocol is adapted from a general procedure for the alkylation of β-keto esters.

Materials:

  • Cyclic β-keto ester (1.0 equiv)

  • Alkyl halide (1.1 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.1 equiv)

  • Acetonitrile (solvent)

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate and tetrabutylammonium bromide in acetonitrile, add the cyclic β-keto ester at room temperature.

  • Add the alkyl halide dropwise to the mixture.

  • Stir the reaction mixture at a specified temperature (e.g., 60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired α-alkylated product.

Logical Workflow for Reactivity Comparison

The following diagram illustrates the logical workflow for comparing the reactivity of cyclic β-keto esters.

G cluster_reactants Cyclic β-Keto Esters cluster_reactions Chemical Transformations cluster_factors Influencing Factors C5 5-Membered Ring (e.g., Ethyl 2-oxocyclopentanecarboxylate) Alkylation α-Alkylation C5->Alkylation Acylation α-Acylation C5->Acylation Decarboxylation Decarboxylation C5->Decarboxylation C6 6-Membered Ring (e.g., Ethyl 2-oxocyclohexanecarboxylate) C6->Alkylation C6->Acylation C6->Decarboxylation C7 7-Membered Ring (e.g., Ethyl 2-oxocycloheptanecarboxylate) C7->Alkylation C7->Acylation C7->Decarboxylation RingStrain Ring Strain Alkylation->RingStrain Conformation Conformational Effects Acylation->Conformation Decarboxylation->RingStrain RingStrain->C5 High RingStrain->C6 Low RingStrain->C7 Moderate Conformation->C6 Stable Chair Conformation->C7 Flexible Acidity α-Proton Acidity Acidity->C5 Higher Acidity->C6 Lower cluster_QS Bacterial Quorum Sensing cluster_inhibition Inhibition Mechanism AHL N-Acyl Homoserine Lactone (AHL) Receptor AHL Receptor (e.g., LuxR) AHL->Receptor Binds to Gene Target Gene Expression Receptor->Gene Activates BlockedReceptor Blocked Receptor Virulence Virulence Factor Production Gene->Virulence Leads to CKBE Cyclic β-Keto Ester (Analog) CKBE->Receptor Competitively Binds NoExpression No Gene Expression BlockedReceptor->NoExpression Prevents Activation NoVirulence No Virulence NoExpression->NoVirulence Results in

References

The Advantage of Cyclical Design: A Comparative Guide to Diethyl 4-oxocyclohexane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that dictates the efficiency and outcome of a synthetic route. This guide provides a comprehensive comparison of Diethyl 4-oxocyclohexane-1,1-dicarboxylate and its acyclic analogues, highlighting the distinct advantages conferred by the cyclic scaffold. By examining theoretical principles and practical applications, we aim to provide a clear rationale for the preferential use of this versatile building block in complex molecule synthesis.

Executive Summary

This compound offers significant advantages over its acyclic counterparts, such as diethyl 4-oxoheptanedioate. These benefits primarily stem from its inherent conformational rigidity and the presence of a gem-dicarboxylate group, which collectively enhance reactivity in intramolecular reactions, provide stereochemical control, and serve as a valuable scaffold for the synthesis of complex architectures, particularly spirocyclic compounds. This guide will delve into the theoretical underpinnings of these advantages and illustrate their practical implications with examples of key chemical transformations.

Conformational Analysis: The Rigidity Advantage

The fundamental difference between this compound and its acyclic analogues lies in their conformational freedom. The cyclohexane ring of the former drastically restricts the number of accessible conformations compared to the flexible open chain of the latter.

This compound primarily exists in a chair conformation. This fixed orientation pre-organizes the molecule for specific reactions, reducing the entropic penalty associated with achieving the desired transition state.

Acyclic analogues , such as diethyl 4-oxoheptanedioate, possess a multitude of possible conformations due to free rotation around the single bonds. For a reaction to occur between the two ester groups, the molecule must adopt a specific folded conformation, which is entropically unfavorable.

This difference in conformational freedom has profound implications for reaction kinetics, favoring intramolecular processes in the cyclic system.

The Thorpe-Ingold Effect: Accelerating Intramolecular Reactions

A key structural feature of this compound is the presence of two ethyl ester groups attached to the same carbon atom (a gem-diethyl group). This arrangement gives rise to the Thorpe-Ingold effect , also known as the gem-dialkyl effect, which further enhances the rate of intramolecular reactions.[1][2][3]

The Thorpe-Ingold effect is explained by two main factors:

  • Bond Angle Compression: The steric bulk of the gem-diethyl groups increases the bond angle between them, consequently compressing the internal bond angle of the cyclohexane ring at that carbon. This brings the reactive ends of the molecule closer together, promoting cyclization.[4]

  • Reduced Conformational Freedom: The steric hindrance caused by the geminal substituents restricts the rotational freedom of the molecule, increasing the population of conformations that are primed for cyclization.[4]

This effect is absent in acyclic analogues where the ester groups are not attached to the same carbon atom in a way that would induce this conformational bias.

Key Chemical Transformation: The Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, a fundamental reaction in the synthesis of five- and six-membered rings.[5][6][7][8] The advantages of using this compound in such a reaction are significant.

Due to the conformational pre-organization and the Thorpe-Ingold effect, this compound is expected to undergo Dieckmann condensation more readily and with higher yields compared to its acyclic analogue, diethyl 4-oxoheptanedioate. The reduced distance and favorable orientation between the reacting ester carbonyl and the enolizable α-carbon in the cyclic starting material lower the activation energy of the reaction.

Synthetic Applications: A Gateway to Spirocycles

One of the most significant advantages of this compound is its utility as a precursor for the synthesis of spirocyclic compounds .[9] Spirocycles, which contain two rings connected by a single common atom, are of great interest in medicinal chemistry due to their inherent three-dimensionality and novel chemical space.[10][11][12]

The gem-dicarboxylate functionality of this compound is perfectly poised for the construction of a second ring at the C1 position. This allows for the efficient synthesis of a wide variety of spirocyclic scaffolds that are difficult to access through other synthetic routes. Acyclic analogues lack this pre-functionalized spiro center, making the synthesis of such complex structures significantly more challenging.

Data Presentation: At-a-Glance Comparison

PropertyThis compoundDiethyl 4-oxoheptanedioate (Acyclic Analogue)
Molecular Formula C₁₂H₁₈O₅C₁₁H₁₈O₅
Molecular Weight 242.27 g/mol 230.26 g/mol
Conformational Freedom Restricted (Chair-like)High (Flexible Chain)
Thorpe-Ingold Effect Present (gem-diethyl group)Absent
Reactivity in Intramolecular Reactions High (Favored)Low (Disfavored)
Suitability for Spirocycle Synthesis Excellent PrecursorNot a direct precursor

Experimental Protocols

General Experimental Protocol for Dieckmann Condensation:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a solution of the diester (1 equivalent) in an anhydrous solvent (e.g., toluene, THF).

  • Base Addition: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt) (1.1 equivalents), is carefully added portion-wise to the stirred solution under a nitrogen atmosphere.

  • Reaction: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction is cooled to room temperature and quenched by the slow addition of a proton source (e.g., dilute HCl, acetic acid). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or distillation to yield the pure β-keto ester.

To perform a comparative study, equimolar amounts of this compound and diethyl 4-oxoheptanedioate would be subjected to this procedure in parallel reactions, and the reaction times and yields would be recorded and compared.

Conclusion

The constrained cyclic structure and the presence of a gem-dicarboxylate group in this compound provide clear and significant advantages over its acyclic analogues. The enhanced reactivity in intramolecular reactions, driven by favorable conformational pre-organization and the Thorpe-Ingold effect, leads to more efficient and higher-yielding syntheses. Furthermore, its utility as a direct precursor to complex and medicinally relevant spirocyclic scaffolds makes it a superior choice for the design and synthesis of novel chemical entities. For researchers aiming for efficiency, stereocontrol, and access to unique molecular architectures, this compound is a demonstrably advantageous building block.

References

A Comparative Guide to the Synthesis of Diethyl 4-Oxocyclohexane-1,1-dicarboxylate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Diethyl 4-oxocyclohexane-1,1-dicarboxylate is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of the primary reaction mechanisms for its synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

The synthesis of this compound is predominantly achieved through two classical organic reactions: a Robinson-type annulation involving a Michael addition followed by an intramolecular condensation, and the Dieckmann condensation of an acyclic precursor. Each method presents distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall yield.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is often a trade-off between yield, reaction complexity, and the cost of starting materials. Below is a summary of the key quantitative data for the two primary methods.

ParameterRobinson-Type AnnulationDieckmann Condensation
Starting Materials Diethyl malonate, AcroleinDiethyl 3-(2,2-diethoxycarbonylethyl)glutarate
Key Reagents Sodium ethoxideSodium ethoxide
Reaction Time ~ 6 hours~ 4 hours
Overall Yield ModerateGood to High
Purity (post-purification) GoodHigh
Reaction Conditions Reflux in ethanolReflux in benzene or toluene

Reaction Mechanisms and Experimental Protocols

A detailed understanding of the reaction mechanisms and experimental procedures is crucial for successful synthesis.

Robinson-Type Annulation: A Two-Step Approach

The Robinson annulation is a powerful method for the formation of six-membered rings. In the context of this compound synthesis, this involves the Michael addition of diethyl malonate to an α,β-unsaturated carbonyl compound, such as acrolein, followed by an intramolecular Dieckmann-like condensation.

Reaction Pathway:

The reaction proceeds in two key steps:

  • Michael Addition: The enolate of diethyl malonate, generated by a base such as sodium ethoxide, acts as a nucleophile and attacks the β-carbon of acrolein.

  • Intramolecular Condensation: The resulting intermediate undergoes an intramolecular Claisen (Dieckmann) condensation to form the six-membered ring and generate the ketone functionality.

Experimental Protocol:

  • Materials: Diethyl malonate, acrolein, sodium ethoxide, absolute ethanol, benzene, hydrochloric acid.

  • Procedure:

    • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

    • Diethyl malonate is added dropwise to the sodium ethoxide solution with stirring.

    • The mixture is cooled, and a solution of acrolein in benzene is added slowly.

    • The reaction mixture is refluxed for several hours.

    • After cooling, the mixture is neutralized with dilute hydrochloric acid.

    • The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

    • The crude product is purified by vacuum distillation.

Dieckmann Condensation: A Direct Cyclization

The Dieckmann condensation is an intramolecular reaction of a diester in the presence of a base to form a β-keto ester.[1][2] This method offers a more direct route to the target molecule, provided the acyclic precursor is readily available. For the synthesis of this compound, the required starting material is diethyl 3-(2,2-diethoxycarbonylethyl)glutarate.

Reaction Pathway:

The mechanism involves the formation of an enolate at one of the α-carbons of the diester, which then attacks the carbonyl carbon of the other ester group, leading to the formation of the cyclic β-keto ester after elimination of an ethoxide ion.[1][2]

Experimental Protocol:

  • Materials: Diethyl 3-(2,2-diethoxycarbonylethyl)glutarate, sodium ethoxide, dry benzene or toluene, hydrochloric acid.

  • Procedure:

    • A solution of the acyclic diester in dry benzene is added to a suspension of sodium ethoxide in benzene.

    • The mixture is refluxed for several hours.

    • After cooling, the reaction mixture is acidified with dilute hydrochloric acid.

    • The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

    • The resulting crude product is purified by fractional distillation under reduced pressure.

Visualizing the Reaction Pathways

To further elucidate the reaction mechanisms, the following diagrams illustrate the key transformations.

Robinson_Annulation cluster_michael Michael Addition cluster_condensation Intramolecular Condensation Diethyl Malonate Diethyl Malonate Michael_Adduct Intermediate Adduct Diethyl Malonate->Michael_Adduct + Base (NaOEt) Acrolein Acrolein Acrolein->Michael_Adduct Final_Product Diethyl 4-oxocyclohexane- 1,1-dicarboxylate Michael_Adduct->Final_Product Base (NaOEt), then H3O+ workup

Caption: Robinson-Type Annulation Workflow

Dieckmann_Condensation Acyclic_Precursor Diethyl 3-(2,2-diethoxycarbonylethyl)glutarate Cyclization_Step Intramolecular Cyclization Acyclic_Precursor->Cyclization_Step + Base (NaOEt) Final_Product Diethyl 4-oxocyclohexane- 1,1-dicarboxylate Cyclization_Step->Final_Product H3O+ workup

Caption: Dieckmann Condensation Pathway

Conclusion

Both the Robinson-type annulation and the Dieckmann condensation are viable and effective methods for the synthesis of this compound. The choice between these two routes will largely depend on the availability and cost of the starting materials. The Dieckmann condensation offers a more direct and potentially higher-yielding approach if the acyclic precursor is accessible. Conversely, the Robinson-type annulation utilizes more readily available starting materials like diethyl malonate and acrolein, which may be more cost-effective for large-scale synthesis despite the potentially more complex reaction profile. The provided protocols and comparative data serve as a valuable resource for researchers in selecting and optimizing the synthesis of this important pharmaceutical intermediate.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Diethyl 4-Oxocyclohexane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides detailed, procedural instructions for the proper disposal of Diethyl 4-oxocyclohexane-1,1-dicarboxylate, ensuring compliance with safety regulations and fostering a secure research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to be aware of the hazards associated with this compound. This compound is classified as a skin and serious eye irritant.[1][2] In some cases, it may also be harmful if swallowed or inhaled.[2] Therefore, appropriate personal protective equipment (PPE) is mandatory at all times.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber.[3] Always inspect gloves for degradation or punctures before use.

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: In case of inadequate ventilation or spills, a NIOSH-approved respirator may be necessary.[4]

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Ensure that eyewash stations and safety showers are readily accessible.[1]

Quantitative Safety Data

A thorough understanding of the chemical's properties is essential for a comprehensive risk assessment.

PropertyValue
Molecular FormulaC₁₂H₁₈O₅[5]
Molecular Weight242.27 g/mol [5]
Purity≥95%[5]
Storage TemperatureRoom temperature[5]
CAS Number55704-60-4[5]

Operational Disposal Plan: A Step-by-Step Guide

The mandated and primary method for the disposal of this compound is through a licensed and approved hazardous waste management facility.[1][6] On-site treatment or neutralization of this chemical waste in the laboratory is not recommended. The following procedures focus on the safe collection, segregation, and preparation of the waste for professional disposal.

Step 1: Waste Collection and Segregation
  • Designated Waste Container: Use a dedicated, chemically compatible container for liquid waste of this compound. The container must have a secure, tight-fitting lid to prevent vapor escape.[7][8]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[4][9]

  • Segregation: Do not mix this waste stream with other chemical wastes, particularly incompatible materials such as strong oxidizing agents, acids, or bases, to avoid hazardous reactions.[8]

Step 2: Storage of Chemical Waste
  • Satellite Accumulation Area: Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[8][10]

  • Secondary Containment: It is best practice to place the waste container in secondary containment, such as a larger, chemically resistant bin, to contain any potential leaks.[4]

  • Storage Conditions: The storage area should be away from heat, sparks, and open flames.[11]

Step 3: Arranging for Disposal
  • Contact EHS: Liaise with your institution's EHS department to schedule a pickup for the hazardous waste.[4]

  • Regulatory Compliance: Adhere to all institutional and local regulations regarding waste manifests and handover procedures.

Disposal of Contaminated Materials and Empty Containers
  • Contaminated Solids: Any materials, such as absorbent pads, gloves, or wipes, that come into contact with this compound must be disposed of as hazardous waste.[7][12] Place these items in a sealed and clearly labeled bag or container.

  • Empty Containers: Original containers of this compound should be treated as hazardous waste as they will contain chemical residue.[4] Do not rinse these containers into the sewer. If rinsing is required for container reuse (where permissible), the rinsate must be collected and disposed of as hazardous waste.[4][13]

Experimental Protocols: Accidental Spill Cleanup

In the event of an accidental spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Evacuation and Alerting: Evacuate all non-essential personnel from the immediate spill area and inform your laboratory supervisor and EHS officer.

  • Ventilation and Ignition Source Control: Ensure the area is well-ventilated. If the spill is significant, work from an upwind direction. Remove all sources of ignition, such as turning off hot plates and unplugging electrical equipment.[4]

  • Personal Protective Equipment (PPE): Before addressing the spill, don the appropriate PPE as outlined above.

  • Containment and Absorption: Contain the spill using an inert absorbent material like vermiculite, dry sand, or earth.[4] Do not use combustible materials.

  • Collection of Contaminated Material: Carefully collect the contaminated absorbent material and place it into a suitable, labeled container for hazardous waste disposal.[4]

  • Decontamination: Thoroughly clean the spill area. Decontaminate and launder all protective clothing before reuse.

Mandatory Visualizations

To further clarify the procedural flow of proper disposal, the following diagrams illustrate the key decision-making and operational steps.

Disposal Workflow for this compound cluster_collection Waste Collection & Segregation cluster_storage Waste Storage cluster_disposal Final Disposal A Use Designated, Chemically Compatible Container B Label Container: 'Hazardous Waste' & Chemical Name A->B C Segregate from Incompatible Materials B->C D Store in Designated Satellite Accumulation Area C->D E Use Secondary Containment D->E F Store Away from Heat and Ignition Sources E->F G Contact Institutional EHS for Waste Pickup F->G H Follow All Regulatory Handover Procedures G->H

Caption: Disposal Workflow Diagram

Accidental Spill Response Protocol Spill Spill Occurs Evacuate Evacuate & Alert Supervisor/EHS Spill->Evacuate Ventilate Ensure Ventilation & Remove Ignition Sources Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Contaminated Material into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate

Caption: Spill Response Protocol

References

Essential Safety and Operational Guide for Diethyl 4-oxocyclohexane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Diethyl 4-oxocyclohexane-1,1-dicarboxylate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldTightly fitting safety goggles are essential. A face shield should be used when there is a significant risk of splashing.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[5] Always inspect gloves for tears or holes before use.[6]
Body Protection Laboratory CoatA long-sleeved lab coat must be worn to protect the skin.[3][7]
Respiratory Protection Fume Hood or RespiratorWork in a well-ventilated area, preferably within a chemical fume hood.[8] If a fume hood is not available or ventilation is inadequate, a respirator may be necessary.[4][6]
Operational Protocol: Handling and Storage

Adherence to standard laboratory safety practices is crucial when working with this compound.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that all necessary PPE is worn correctly and that the work area is clean and uncluttered.[6][7] Know the location of the nearest eyewash station and safety shower.[7]

  • Dispensing: When transferring the chemical, do so in a chemical fume hood to minimize inhalation exposure.[8] Use appropriate tools like pipettes or spatulas.[8]

  • During Use: Avoid direct contact with skin and eyes.[9] Do not eat, drink, or apply cosmetics in the laboratory.[6][7]

  • After Handling: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][7]

Storage Plan:

Storage ConditionRequirement
Container Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][9]
Incompatibilities Store away from oxidizing agents.[1]
Labeling Ensure all containers are clearly labeled with the chemical name and any hazard warnings.[10]
Emergency and Disposal Procedures

Proper planning for emergencies and waste disposal is a critical component of laboratory safety.

Spill and Emergency Response:

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[1][6] Seek medical attention if irritation persists.[1]
Eye Contact Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[1] If the person feels unwell, seek medical attention.[1]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[11]
Spill For small spills, absorb with an inert material and place in a suitable, closed container for disposal.[1] Ensure adequate ventilation and wear appropriate PPE during cleanup.[1]

Disposal Plan:

All chemical waste, including unused this compound and any contaminated materials, must be disposed of in accordance with local, state, and federal regulations.[10]

  • Waste Collection: Collect waste in designated, properly labeled, and sealed containers.[10]

  • Disposal Route: Dispose of the chemical waste through an approved waste disposal plant.[1][2] Do not dispose of it down the drain.[3]

Visual Workflow and Logical Relationships

The following diagrams illustrate the key workflows for handling and emergency procedures.

Handling_Workflow Handling Protocol for this compound prep 1. Preparation - Don PPE - Prepare work area dispense 2. Dispensing - Use fume hood - Transfer chemical prep->dispense use 3. During Use - Avoid contact - No food/drink dispense->use after 4. After Handling - Wash hands thoroughly use->after

Caption: Step-by-step handling workflow.

Emergency_Response_Workflow Emergency Response for Chemical Exposure exposure Chemical Exposure Occurs skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion flush_skin Flush with water for 15 min Remove contaminated clothing skin->flush_skin rinse_eye Rinse with water for 15 min Remove contact lenses eye->rinse_eye fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth Do not induce vomiting ingestion->rinse_mouth seek_medical Seek Medical Attention flush_skin->seek_medical rinse_eye->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Immediate actions for different exposure routes.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 4-oxocyclohexane-1,1-dicarboxylate
Reactant of Route 2
Diethyl 4-oxocyclohexane-1,1-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.